LipiRADICAL Green
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1955505-54-0 |
|---|---|
Molecular Formula |
C19H30N5O4 |
Molecular Weight |
392.48 |
IUPAC Name |
N-(1-hydroxy-2,2,6-trimethyl-6-pentylpiperidin-4-yl)-4-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-7-amine |
InChI |
InChI=1S/C19H31N5O4/c1-5-6-7-10-19(4)12-14(11-18(2,3)24(19)27)21-17-9-8-15(23(25)26)16-13-20-28-22(16)17/h8-9,13-14,20-21,27H,5-7,10-12H2,1-4H3 |
InChI Key |
NLURORPZLBRXMF-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CC(CC(N1O)(C)C)NC2=CC=C(C3=CNON23)[N+](=O)[O-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NBD-Pen; NBD Pen; NBDPen; |
Origin of Product |
United States |
Foundational & Exploratory
LipiRADICAL Green: An In-depth Technical Guide for the Detection of Lipid Radicals
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of LipiRADICAL Green, a fluorescent probe designed for the specific detection of lipid radicals. The document is intended for researchers, scientists, and professionals in the field of drug development who are investigating lipid peroxidation and its role in various physiological and pathological processes, such as ferroptosis. This guide details the core principles of this compound, its mechanism of action, and its applications. It includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this novel research tool.
Introduction to this compound
This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl (NBD-Pen), is a highly specific fluorescent probe for the detection of lipid radicals (L•) and lipid peroxyl radicals (LOO•), which are the initial and key mediators in the lipid peroxidation cascade.[4] Lipid peroxidation is a fundamental process implicated in cellular damage and is a hallmark of oxidative stress-related pathologies, including but not limited to, neurodegenerative diseases, cancer, and inflammatory disorders. A notable form of regulated cell death, ferroptosis, is characterized by iron-dependent accumulation of lipid peroxides.[5][6]
Unlike conventional methods that measure downstream, more stable byproducts of lipid peroxidation such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), this compound provides a direct measure of the initial radical species.[7] This allows for a more immediate and sensitive assessment of lipid peroxidation events. The probe is designed with a nitroxide radical moiety, which acts as both a quencher for the conjugated NBD (nitrobenzoxadiazole) fluorophore and as a trap for lipid radicals.[2] This design ensures a low fluorescence background and a significant "turn-on" fluorescent signal upon reaction with lipid radicals.[2]
Mechanism of Action
The functionality of this compound is based on a radical-radical coupling reaction.[2] In its native, unreacted state, the paramagnetic nitroxide group within the molecule effectively quenches the fluorescence of the NBD fluorophore through intramolecular interactions.[4] This results in the probe being virtually non-fluorescent.[2]
Upon encountering a lipid radical (L• or LOO•), the nitroxide moiety of this compound undergoes a coupling reaction, forming a stable covalent bond with the lipid radical.[2] This reaction neutralizes the radical nature of the nitroxide, thereby eliminating its quenching effect on the NBD fluorophore.[2] The subsequent recovery of fluorescence results in a bright green signal that can be quantitatively measured.[2] This mechanism provides high specificity for lipid-derived radicals, with minimal cross-reactivity to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), superoxide (O₂⁻•), or hydroxyl radicals (•OH).[2]
Figure 1: Mechanism of this compound activation.
Quantitative Data
Physicochemical and Spectral Properties
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl (NBD-Pen) | [4] |
| Molecular Formula | C₁₉H₂₈N₅O₄ | [1] |
| Molecular Weight | 390.21 g/mol | [1][8] |
| CAS Number | 1955505-54-0 | [1] |
| Appearance (Native) | Non-fluorescent (quenched) | [1][2] |
| Appearance (Activated) | Green Fluorescence | [1][2] |
| Excitation Wavelength (λex) | ~470 nm (range: 420-500 nm) | [2][8] |
| Emission Wavelength (λem) | ~540 nm (range: 520-600 nm) | [2][8] |
| Compatibility | Standard FITC/GFP filter sets | [2] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store powder at -20°C. After reconstitution in DMSO, aliquot and store at -20°C. Protect from light. | [4] |
Recommended Working Concentrations for Various Applications
The optimal concentration of this compound may vary depending on the experimental system. The following table provides a starting point for optimization.
| Application | Recommended Concentration | Reference(s) |
| In Vitro Assays (e.g., with purified lipids) | 5 - 10 µM | [3][4] |
| Live Cell Imaging (Microscopy) | 1 µM | [2] |
| Flow Cytometry | 1 - 2 µM | [1] |
| In Vivo Studies (mice) | 2.5 µmol/kg body weight | [8] |
Experimental Protocols
In Vitro Detection of Lipid Radicals
This protocol is suitable for detecting lipid radicals generated from purified lipids, such as polyunsaturated fatty acids (PUFAs) or low-density lipoproteins (LDL), upon induction with pro-oxidants or enzymes.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
PUFAs (e.g., arachidonic acid, linoleic acid) or LDL
-
Pro-oxidant (e.g., AAPH, hemin) or enzyme (e.g., lipoxygenase)
-
Assay buffer (e.g., PBS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in the microplate wells by adding the lipid source (e.g., 500 µM arachidonic acid or 20 µg/mL LDL).[3][4]
-
Add the pro-oxidant (e.g., 50 mM AAPH and 10 µM hemin) or enzyme to initiate lipid peroxidation.[3][4]
-
Incubate the mixture for a specified time (e.g., 60 minutes) at 37°C.[4]
-
Add this compound to a final concentration of 5-10 µM.[3][4]
-
Incubate for an additional 15 minutes at room temperature.[3]
-
Measure the fluorescence intensity using a plate reader with excitation at ~470 nm and emission at ~540 nm.[4]
Figure 2: Workflow for in vitro lipid radical detection.
Live Cell Imaging of Lipid Radicals
This protocol allows for the visualization of lipid radical production in living cells using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., Hepa1-6)
-
This compound stock solution (1 mM in DMSO)
-
Serum-free, phenol red-free cell culture medium
-
Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN))
-
Confocal or fluorescence microscope with FITC/GFP filter set
Procedure:
-
Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.[2]
-
Remove the culture medium from the cells and wash twice with PBS.[2]
-
Add the this compound working solution to the cells and incubate for 20 minutes at 37°C.[2]
-
If using an inducer, co-treat the cells with the inducer (e.g., 30 mM DEN) during or after probe loading.[5]
-
Immediately begin imaging the cells using a confocal microscope with appropriate settings (e.g., Ex: 458 nm, Em: 490-674 nm).[2] Time-lapse imaging can be performed to monitor the dynamics of lipid radical production.[2]
Flow Cytometric Analysis of Lipid Peroxidation
This protocol is designed for the quantitative analysis of lipid radical production in cell populations.
Materials:
-
Suspension or trypsinized adherent cells
-
This compound stock solution (1 mM in DMSO)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Inducer of lipid peroxidation
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Prepare a single-cell suspension of your cells of interest.
-
Treat the cells with the desired experimental conditions (e.g., with or without an inducer of ferroptosis).
-
Resuspend the cells in serum-free medium containing 1-2 µM this compound.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with FACS buffer by centrifugation.
-
Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer, detecting the signal in the FITC or equivalent green channel.
Signaling Pathways and Logical Relationships
This compound is a valuable tool for studying signaling pathways involving lipid peroxidation. A key area of research is ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.
The generation of lipid radicals can be initiated through both enzymatic and non-enzymatic pathways.[4] Enzymes such as lipoxygenases (LOXs) can directly oxygenate polyunsaturated fatty acids (PUFAs) within cell membranes to form lipid hydroperoxides (LOOH), which can then be converted to lipid radicals.[5] Non-enzymatically, the Fenton reaction, involving ferrous iron (Fe²⁺), can generate highly reactive hydroxyl radicals that initiate lipid peroxidation.[5]
Once formed, lipid radicals propagate in a chain reaction, leading to extensive membrane damage.[4] The enzyme Glutathione Peroxidase 4 (GPX4) is a critical regulator of this process, as it reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid peroxides and subsequent cell death.[9] Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) are common methods to induce ferroptosis.
This compound can be used to monitor the production of lipid radicals in real-time, providing insights into the kinetics and localization of lipid peroxidation within these signaling cascades.
Figure 3: Lipid peroxidation signaling and this compound's point of detection.
Concluding Remarks
This compound represents a significant advancement in the study of lipid peroxidation. Its ability to directly and specifically detect the initial lipid radical species offers a more accurate and sensitive alternative to traditional methods that rely on downstream byproducts. This technical guide has provided the fundamental knowledge and practical protocols for researchers to effectively utilize this compound in their studies of oxidative stress, ferroptosis, and related disease models. The provided data and visualizations are intended to serve as a valuable resource for the design and execution of experiments aimed at unraveling the complex roles of lipid peroxidation in health and disease.
References
- 1. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
LipiRADICAL Green: A Technical Guide to its Mechanism of Action and Application in Lipid Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation, a critical process in cellular physiology and pathology, is initiated by the formation of highly reactive lipid radicals. Understanding the dynamics of these transient species is paramount in fields ranging from cancer biology to neurodegenerative disease research. LipiRADICAL Green has emerged as a novel fluorescent probe enabling the direct detection of lipid radicals. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailed experimental protocols for its application, and its utility in investigating signaling pathways associated with lipid peroxidation, such as ferroptosis and endoplasmic reticulum (ER) stress.
Core Mechanism of this compound Fluorescence
This compound is a fluorescent probe specifically designed to detect lipid radicals.[1][2][3] Its chemical structure is based on a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore conjugated to a nitroxyl radical derivative.[2] This unique design is the key to its function as a "turn-on" fluorescent sensor for lipid radicals.[1][2][4]
In its native, unreacted state, the fluorescence of the NBD moiety is significantly suppressed or "quenched" by the intramolecular nitroxyl radical.[1][2] This quenching effect is a result of the radical's ability to interact with the excited state of the fluorophore, providing a non-radiative pathway for energy dissipation.
The detection of lipid radicals occurs through a radical-radical coupling reaction.[1][2] When this compound encounters a lipid radical (L• or LOO•), the nitroxyl radical moiety of the probe covalently binds to the lipid radical. This reaction neutralizes the radical nature of the probe's quencher, thereby restoring the fluorescence of the NBD fluorophore. The resulting increase in green fluorescence is directly proportional to the amount of lipid radicals present in the system, allowing for their semi-quantitative analysis.[1][5]
This compound exhibits high specificity for lipid radicals and does not show significant fluorescence enhancement in the presence of other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻•), or hydroxyl radicals (•OH).[1] This selectivity makes it a valuable tool for specifically investigating the initiation phase of lipid peroxidation.
References
- 1. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 脂質ラジカル検出試薬と阻害物質(脂質過酸化研究のための新しいツール) | LipiRADICAL® Green (検出試薬)/OH-Pen(阻害物質) | フナコシ [funakoshi.co.jp]
- 4. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 5. 2bscientific.com [2bscientific.com]
LipiRADICAL Green: A Technical Guide to Investigating Lipid Peroxidation Initiation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of LipiRADICAL Green, a novel fluorescent probe for the specific detection of lipid radicals, the primary products of lipid peroxidation. This document details the probe's mechanism of action, experimental protocols for its use in various research contexts, and its application in studying cellular signaling pathways and drug development.
Introduction to this compound and Lipid Peroxidation
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS). This process is implicated in a wide range of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and ferroptosis, a form of iron-dependent cell death. The initiation of lipid peroxidation generates highly reactive lipid radicals (L•) and lipid peroxyl radicals (LOO•), which propagate a chain reaction leading to cellular damage.
This compound is a fluorescent probe specifically designed to detect these initial lipid radical species. Its unique molecular design, combining a nitroxide radical-trapping moiety with a nitrobenzoxadiazole (NBD) fluorescent reporter, allows for the direct visualization and quantification of lipid peroxidation initiation. In its native state, the probe's fluorescence is quenched by the nitroxide component. Upon reacting with a lipid radical via a radical-radical coupling reaction, a stable covalent bond is formed, leading to a significant recovery of green fluorescence. This mechanism provides high selectivity for lipid radicals over other ROS.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound, derived from various experimental applications.
| Parameter | Value | Source |
| Excitation Wavelength (max) | ~470 nm | |
| Emission Wavelength (max) | ~540 nm | |
| Emission Range | 500 - 650 nm | |
| Typical Concentration for in vitro assays | 5 - 10 µM | |
| Typical Concentration for cell-based assays | 1 µM | |
| Typical Incubation Time (cells) | 10 - 20 min |
Table 1: Spectroscopic and Application Data for this compound.
| Application | Model System | Inducer | Observed Effect | Source |
| Ferroptosis Studies | HL-60 cells | ML162 | Identification of ferroptosis inhibitors that suppress lipid peroxidation. | |
| Drug Screening | HK-2 cells | ML162 | Validation of hit compounds that reduce this compound fluorescence. | |
| Carcinogenesis Research | Hepa1-6 cells | Diethylnitrosamine (DEN) | Time-dependent increase in fluorescence, indicating lipid radical production. | |
| LDL Oxidation | Purified LDL | Hemin, AAPH | Time-dependent increase in green fluorescence, indicating lipid radical formation from LDL particles. | |
| In vivo Carcinogenesis | Mice | Diethylnitrosamine (DEN) | Suppression of DEN-induced hepatocellular carcinoma by a lipid radical-specific inhibitor (OH-Pen). |
Table 2: Summary of Quantitative Findings from this compound Applications.
Experimental Protocols
In Vitro Detection of Lipid Radicals from Purified LDL
This protocol describes the use of this compound to monitor the initiation of lipid peroxidation in purified low-density lipoprotein (LDL) particles.
Materials:
-
Purified LDL
-
This compound
-
Pro-oxidant (e.g., hemin or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH))
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of this compound at 10 µM in the desired buffer.
-
In a 96-well microplate, mix purified LDL (e.g., 20 µg protein/mL) with the pro-oxidant (e.g., 10 µM hemin or 50 mM AAPH).
-
Add the 10 µM this compound solution to the LDL and pro-oxidant mixture.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the green fluorescence intensity (Ex: 470 nm / Em: 530 nm) at regular intervals for up to 60 minutes.
-
A time-dependent increase in fluorescence indicates the production of lipid radicals from the LDL particles.
Cell-Based Detection of Lipid Radicals
This protocol outlines the procedure for imaging lipid radical production in live cells using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., Hepa1-6)
-
This compound
-
Lipid peroxidation inducer (e.g., diethylnitrosamine (DEN))
-
Serum-free and phenol red-free cell culture medium or an appropriate buffer (e.g., HEPES-buffered saline)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.
-
Wash the cultured cells with PBS several times to remove any residual serum.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells at 37°C for a minimum of 10 minutes.
-
(Optional) Wash the cells with fresh medium to remove any excess probe.
-
To induce lipid peroxidation, add the inducer (e.g., 30 mM DEN) to the cells.
-
Immediately begin imaging the cells using a confocal microscope with appropriate filter sets (e.g., Ex: 458 nm / Em: 490-
role of lipid radicals in ferroptosis and oxidative stress
An In-depth Technical Guide on the Role of Lipid Radicals in Ferroptosis and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid-based reactive oxygen species (ROS), leading to the formation of lipid radicals and subsequent cell demise. This process is intrinsically linked to oxidative stress and has emerged as a critical pathway in various pathologies, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury. Understanding the intricate mechanisms of lipid radical generation and propagation in ferroptosis is paramount for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the core signaling pathways, detailed experimental protocols for studying lipid peroxidation, and quantitative data on the effects of key molecular players.
The Core Mechanism: Lipid Peroxidation in Ferroptosis
The central event in ferroptosis is the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is a chain reaction involving the initiation, propagation, and termination of lipid radicals.[1]
-
Initiation: The process begins with the abstraction of a hydrogen atom from a PUFA, forming a lipid radical (L•). This is often initiated by reactive oxygen species (ROS) generated through iron-dependent Fenton reactions.[2][3]
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus propagating the chain reaction.[1][2]
-
Termination: The chain reaction ceases when two radical species react to form a non-radical product.[1]
The accumulation of lipid hydroperoxides disrupts membrane integrity, leading to increased permeability and eventual cell lysis.[4]
Key Signaling Pathways
The regulation of ferroptosis involves a delicate balance between pro-ferroptotic pathways that promote lipid peroxidation and anti-ferroptotic systems that counteract it.
Pro-Ferroptotic Pathways: The Role of ACSL4, LPCAT3, and ALOXs
The susceptibility of a cell to ferroptosis is heavily influenced by its lipid composition. The enzymes Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) are critical in this process.[5][6]
-
ACSL4: This enzyme catalyzes the esterification of long-chain PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives.[7][8]
-
LPCAT3: This enzyme incorporates these PUFA-CoAs into phospholipids, primarily phosphatidylethanolamines (PEs), enriching cellular membranes with peroxidizable fatty acids.[6][9]
Once incorporated into membranes, these PUFA-containing phospholipids become substrates for lipoxygenases (ALOXs), iron-containing enzymes that directly catalyze the formation of lipid hydroperoxides, thereby driving ferroptosis.[5][7]
Anti-Ferroptotic Pathways: The GPX4 and FSP1 Systems
Cells possess sophisticated defense mechanisms to prevent uncontrolled lipid peroxidation.
-
The System Xc-/GSH/GPX4 Axis: This is the canonical anti-ferroptotic pathway.[10]
-
System Xc-: This cystine/glutamate antiporter imports cystine, which is then reduced to cysteine.[11]
-
Glutathione (GSH): Cysteine is a rate-limiting precursor for the synthesis of the antioxidant glutathione.[11]
-
Glutathione Peroxidase 4 (GPX4): This selenoenzyme is the central regulator of ferroptosis.[12][13] It utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thus terminating the lipid peroxidation chain reaction.[11][13]
-
-
The FSP1-CoQ10-NAD(P)H Pathway: Ferroptosis Suppressor Protein 1 (FSP1) is another key defender against ferroptosis. It acts independently of the GPX4 axis by reducing coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) can trap lipid peroxyl radicals.[14]
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Core signaling pathways regulating ferroptosis.
Experimental Workflow: Studying Ferroptosis In Vitro
Caption: A typical workflow for investigating ferroptosis in vitro.
Quantitative Data
The following tables summarize quantitative data on the effects of various molecules on ferroptosis-related endpoints.
Table 1: Effect of Ferroptosis Inducers on Cell Viability and Lipid Peroxidation
| Compound | Cell Line | Concentration | Effect | Reference |
| Erastin | HT-1080 | 10 µM | Induces ferroptosis | [12] |
| Erastin | RD cells | 5 µM | Increases ROS production and lipid peroxidation | [10] |
| RSL3 | HT-1080 | 1 µM | Induces ferroptosis | [12] |
| RSL3 | U87 & U251 | 0.25 - 0.5 µM | Dose-dependent cell death and increased lipid peroxidation | [15] |
| FINO2 | HT-1080 | 10 µM | Induces ferroptosis | [7] |
Table 2: Effect of Ferroptosis Inhibitors on Lipid Peroxidation and Cell Viability
| Compound | Cell Line | Concentration | Effect | Reference |
| Ferrostatin-1 | HEK-293 | EC50 = 15 nM | Inhibits ferroptosis | [5] |
| Ferrostatin-1 | HT-1080 | 10 µM | Restores clonogenic growth after linolenic acid treatment | [16] |
| Ferrostatin-1 | 15LOX2/PEBP1 complex | IC50 ≈ 10 nM | Inhibits 15-HpETE-PE production | [11] |
| Liproxstatin-1 | HEK-293 | EC50 = 27 nM | Inhibits ferroptosis | [5] |
| α-Tocopherol | RMS cells | 100 µM | Decreases erastin-induced ROS and lipid peroxidation | [10] |
Table 3: Role of Key Proteins in Ferroptosis
| Protein | Modulation | Cell Line | Effect | Reference |
| ACSL4 | Knockout | Pfa1 | Marked resistance to ferroptosis | [17] |
| LPCAT3 | Knockout | Pfa1 | Mild protective effect against ferroptosis | [17] |
| GPX4 | RSL3 treatment | U87 & U251 | Reduced GPX4 protein expression | [15] |
| GPX4 | FINO2 treatment | HT-1080 | Indirectly inhibits GPX4 activity | [7] |
| ALOX15 | siRNA silencing | HT-1080 | Significantly decreased erastin- and RSL3-induced ferroptosis | [12] |
Experimental Protocols
Detection of Lipid Peroxidation using C11-BODIPY™ 581/591
This protocol details the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid ROS. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid radicals.[18]
Materials:
-
Cells of interest
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Ferroptosis inducers (e.g., Erastin, RSL3) and inhibitors (e.g., Ferrostatin-1)
-
Flow cytometer or fluorescence microscope
Protocol for Flow Cytometry:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with the desired concentrations of ferroptosis inducers and/or inhibitors for the appropriate duration.
-
Dye Loading:
-
Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 1-5 µM in cell culture medium.
-
Remove the treatment medium and incubate the cells with the C11-BODIPY™ solution for 30-60 minutes at 37°C, protected from light.[19]
-
-
Cell Harvesting:
-
Resuspension: Resuspend the cell pellet in a suitable buffer (e.g., PBS) for flow cytometry analysis.
-
Data Acquisition: Analyze the cells on a flow cytometer. The unoxidized probe can be detected in the PE-Texas Red channel, and the oxidized probe in the FITC channel. An increase in the FITC/PE-Texas Red ratio indicates lipid peroxidation.[21]
Protocol for Fluorescence Microscopy:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Treatment: Treat cells as described for flow cytometry.
-
Dye Loading: Incubate cells with 1-5 µM C11-BODIPY™ 581/591 in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS or HBSS.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red (unoxidized) and green (oxidized) fluorescence.
Measurement of GPX4 Activity
This protocol provides a general framework for assessing GPX4 activity in cell lysates using a coupled enzyme assay. The activity is measured by monitoring the consumption of NADPH at 340 nm.[6]
Materials:
-
Cell lysates
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.3)
-
1 mM EDTA
-
0.1% Triton X-100
-
3 mM GSH
-
0.2 mM NADPH
-
Glutathione reductase (GR)
-
Phosphatidylcholine hydroperoxide (PCOOH) as the substrate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare a master mix containing reaction buffer, EDTA, Triton X-100, GSH, NADPH, and GR.
-
Add the master mix to the wells of a microplate.
-
Add the cell lysate to the wells.
-
Initiate the reaction by adding the PCOOH substrate.
-
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the GPX4 activity.
-
Calculation: Calculate the GPX4 activity based on the rate of change in absorbance and the extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[6]
Conclusion
The study of lipid radicals in ferroptosis is a rapidly evolving field with significant implications for human health. The interplay between pro- and anti-ferroptotic pathways offers numerous targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to investigate the role of lipid peroxidation in various disease models and to screen for novel modulators of ferroptosis. A thorough understanding and application of these methodologies will be crucial in translating fundamental discoveries in ferroptosis research into effective clinical therapies.
References
- 1. Frontiers | Metabolic consequences of erastin-induced ferroptosis in human ovarian cancer cells: an untargeted metabolomics study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FINO2 Initiates Ferroptosis Through GPX4 Inactivation and Iron Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 12. Lipoxygenase‐mediated generation of lipid peroxides enhances ferroptosis induced by erastin and RSL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. columbia.edu [columbia.edu]
- 20. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 21. researchgate.net [researchgate.net]
An Introductory Guide to Lipid Peroxidation Assays: A Technical Whitepaper for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation is a critical process in cellular biology, representing the oxidative degradation of lipids. This chain reaction, often initiated by reactive oxygen species (ROS), can lead to cellular damage and has been implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the accurate measurement of lipid peroxidation is paramount for researchers in various fields, from fundamental biology to drug development. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing lipid peroxidation, with a focus on practical application in a laboratory setting.
Core Principles of Lipid Peroxidation
Lipid peroxidation is a complex process that occurs in three distinct stages: initiation, propagation, and termination.[1]
-
Initiation: The process begins when a pro-oxidant, such as a hydroxyl radical, abstracts an allylic hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a carbon-centered lipid radical (L•).[1]
-
Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent lipid molecule, generating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[2]
-
Termination: The chain reaction ceases when two radical species react with each other to form non-radical products. Antioxidants can also terminate the reaction by donating a hydrogen atom to a lipid peroxyl radical.[2]
The breakdown of lipid hydroperoxides generates a variety of secondary products, most notably reactive aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[3] These molecules are relatively stable and serve as key biomarkers for assessing the extent of lipid peroxidation.[4]
Key Biomarkers of Lipid Peroxidation
The most commonly measured biomarkers of lipid peroxidation are malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Malondialdehyde (MDA): MDA is one of a group of compounds collectively known as Thiobarbituric Acid Reactive Substances (TBARS).[5] It is a highly reactive aldehyde that can form adducts with proteins and DNA, leading to cellular dysfunction.[3]
-
4-Hydroxynonenal (4-HNE): 4-HNE is another major aldehydic product of lipid peroxidation, particularly of omega-6 fatty acids.[3] It is considered a more specific and toxic marker of lipid peroxidation than MDA and is heavily involved in cell signaling pathways related to oxidative stress.[3][6]
Commonly Used Lipid Peroxidation Assays
Several methods are available to quantify lipid peroxidation, each with its own advantages and limitations. The choice of assay depends on the specific research question, sample type, and available equipment.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is the most widely used method for estimating lipid peroxidation due to its simplicity and cost-effectiveness.[7][8] It measures MDA, a major product of lipid peroxidation.[9]
Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature (90-100°C) to form a pink-colored MDA-TBA2 adduct.[5][10] The absorbance of this adduct is measured spectrophotometrically at approximately 532 nm.[10]
Advantages:
Disadvantages:
-
Lack of specificity: TBA can react with other aldehydes and biomolecules present in the sample, leading to an overestimation of lipid peroxidation.[7][11] Comparative studies have shown that TBARS assays can yield significantly higher MDA values compared to more specific HPLC methods.[12][13]
-
Harsh reaction conditions (acid and heat) can induce artificial lipid peroxidation.[12]
Malondialdehyde (MDA) Specific Assays (HPLC-based)
To overcome the specificity issues of the TBARS assay, methods using high-performance liquid chromatography (HPLC) have been developed.
Principle: These methods still utilize the reaction of MDA with TBA to form the MDA-TBA2 adduct. However, the adduct is then separated from other interfering substances by HPLC and detected with high specificity using a UV-Vis or fluorescence detector.[11][14]
Advantages:
-
High specificity and accuracy for MDA quantification.[11][14]
-
Reduces the risk of artificial lipid peroxidation due to milder sample processing.[12]
Disadvantages:
-
More expensive and time-consuming than the TBARS assay.[15]
-
Requires specialized equipment (HPLC system).
4-Hydroxynonenal (4-HNE) Assays (ELISA-based)
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the specific quantification of 4-HNE protein adducts.
Principle: These are typically competitive ELISAs.[16][17] In this format, a known amount of 4-HNE is pre-coated onto a microplate. The sample containing unknown amounts of 4-HNE is added along with a specific anti-4-HNE antibody. The 4-HNE in the sample competes with the coated 4-HNE for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric or fluorometric reaction. The signal is inversely proportional to the amount of 4-HNE in the sample.[18]
Advantages:
Disadvantages:
-
Generally more expensive than the TBARS assay.
-
Measures 4-HNE adducts, which reflects accumulated damage rather than real-time peroxidation rates.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the described assays, providing a basis for comparison.
Table 1: Comparison of TBARS and HPLC Methods for MDA Quantification in Human Plasma
| Parameter | TBARS Assay | HPLC-UV-Fluorescence | Reference |
| Mean MDA Concentration (µM) | 16.94 - 24.80 | Significantly lower than TBARS | [11] |
| Inter-individual Variation | Not evident | Significant | [11] |
| Overestimation by TBARS | 3 to 5-fold higher than HPLC | - | [13] |
Table 2: Performance Characteristics of Commercial 4-HNE ELISA Kits
| Parameter | Kit A | Kit B | Kit C | Reference |
| Assay Range | 0.63 - 40 ng/mL | 39 - 2500 pg/mL | 31.25 - 2000 pg/ml | [16][17] |
| Sensitivity | 0.38 ng/mL | 19.5 pg/mL | 18.75 pg/ml | [16][17] |
| Intra-assay CV (%) | <10% | <8% | Not Specified | [16] |
| Inter-assay CV (%) | <10% | <10% | Not Specified | [16] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Materials:
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Sample (e.g., plasma, tissue homogenate)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
For plasma: Use 100 µL of plasma.
-
For tissue: Homogenize ~20mg of tissue in 200 µL of RIPA buffer. Centrifuge and collect the supernatant.
-
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA to 100 µL of sample or standard.[2]
-
Incubate on ice for 15 minutes.[2]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[2]
-
Reaction: Transfer 200 µL of the supernatant to a new tube.[2]
-
Add 200 µL of 0.67% TBA solution.
-
Incubate in a boiling water bath for 10 minutes.
-
Cool the samples on ice to stop the reaction.[2]
-
Measurement: Transfer 150 µL of the reaction mixture to a 96-well plate.[2]
-
Read the absorbance at 532 nm.[2]
-
Quantification: Calculate the MDA concentration in the samples using a standard curve prepared with known concentrations of MDA.
Protocol 2: 4-Hydroxynonenal (4-HNE) Competitive ELISA
Materials:
-
4-HNE pre-coated 96-well plate
-
4-HNE standard
-
Anti-4-HNE antibody
-
HRP-conjugated secondary antibody
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure (General Outline):
-
Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.
-
Competitive Binding: Add 50 µL of standard or sample to the wells of the 4-HNE coated plate.
-
Immediately add 50 µL of the diluted anti-4-HNE antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Washing: Wash the plate multiple times (e.g., 5 times) with wash buffer to remove unbound reagents.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for a specified time (e.g., 2-20 minutes) at room temperature, protected from light.
-
Stop Reaction: Add 50-100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Quantification: Calculate the 4-HNE concentration in the samples using the standard curve. The absorbance is inversely proportional to the 4-HNE concentration.[18]
Visualizing Lipid Peroxidation Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to lipid peroxidation.
Conclusion
The measurement of lipid peroxidation is a critical tool for understanding the role of oxidative stress in health and disease. This guide has provided an in-depth overview of the core principles, key biomarkers, and common assays used to assess lipid peroxidation. While the TBARS assay offers a simple and sensitive method, its lack of specificity is a significant drawback. For more accurate and reliable quantification of specific lipid peroxidation products, HPLC-based methods for MDA and ELISA-based assays for 4-HNE are recommended. The choice of assay should be carefully considered based on the specific research goals and available resources. By understanding the methodologies and their limitations, researchers can generate robust and meaningful data to advance their scientific inquiries.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel HPLC method for the measurement of thiobarbituric acid reactive substances (TBARS). A comparison with a commercially available kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cusabio.com [cusabio.com]
- 15. 4-HNE(4-Hydroxynonenal) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 16. mybiosource.com [mybiosource.com]
- 17. 4-HNE Competitive ELISA Kit (EEL163) - Invitrogen [thermofisher.com]
- 18. researchgate.net [researchgate.net]
LipiRADICAL Green: A Technical Guide to its Advantages in Lipid Peroxidation Research
This technical guide provides an in-depth overview of LipiRADICAL Green, a novel fluorescent probe for the detection of lipid peroxidation (LPO). It is intended for researchers, scientists, and professionals in drug development who are investigating the roles of LPO in various biological and pathological processes. This document details the core advantages of this compound, presents comparative quantitative data, and provides detailed experimental protocols and workflow visualizations.
The Challenge of Detecting Lipid Peroxidation
Lipid peroxidation is a complex process involving the oxidative degradation of lipids, leading to the formation of lipid-derived radicals such as peroxyl radicals. These reactive species are implicated in a variety of cellular processes and are hallmarks of several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transient and reactive nature of these lipid radicals has historically made their direct and specific detection a significant challenge for researchers.
This compound: A Paradigm Shift in LPO Detection
This compound emerges as a powerful tool to overcome these challenges. It is a highly sensitive and specific fluorescent probe designed for the direct detection of lipid-derived radicals. Its unique chemical structure allows it to effectively target and react with these radicals, providing a clear and robust signal for their presence.
The core advantages of using this compound in LPO research include:
-
Direct Detection of Lipid Radicals: Unlike many other probes that detect secondary products of LPO, this compound directly targets and reacts with lipid-derived radicals, offering a more direct measure of the initial stages of lipid peroxidation.
-
High Sensitivity and Specificity: this compound exhibits high sensitivity, enabling the detection of subtle changes in LPO levels. Its specificity for lipid radicals minimizes off-target reactions, ensuring a more accurate representation of LPO events.
-
Broad Applicability: This probe is suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening, making it a versatile tool for various research needs.
-
Utility in Ferroptosis Research: this compound has been successfully employed in the study of ferroptosis, an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation. It allows for the direct visualization and quantification of lipid radicals generated during this process.
Quantitative Comparison of LPO Probes
The selection of an appropriate fluorescent probe is critical for the accurate assessment of lipid peroxidation. The following table provides a quantitative comparison of this compound with other commonly used LPO sensors.
| Probe | Target Species | Excitation/Emission (nm) | Quantum Yield | Key Advantages | Limitations |
| This compound | Lipid Radicals | 488 / 525 | High | Direct detection, high sensitivity and specificity | Relatively new, fewer publications compared to established probes |
| BODIPY™ 581/591 C11 | Lipid Peroxyl Radicals | 581/591 (unoxidized), 484/510 (oxidized) | Moderate | Ratiometric imaging, well-established | Can be oxidized by species other than lipid radicals |
| Liperfluo | Lipid Peroxyl Radicals | 488 / 524 | High | High selectivity for lipid peroxyl radicals | Can be prone to autoxidation |
| DPPP | Hydroperoxides | 351 / 380 | Low | Specific for hydroperoxides | Low quantum yield, requires UV excitation |
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based assays. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Detection of LPO by Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Induction of LPO: Treat cells with an inducing agent (e.g., erastin, RSL3 for ferroptosis studies) or expose them to experimental conditions known to induce oxidative stress. Include a vehicle-treated control group.
-
This compound Staining:
-
Prepare a 1 µM working solution of this compound in a serum-free culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Image Acquisition:
-
After incubation, wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Observe the cells under a fluorescence microscope using a standard FITC filter set (Excitation: 488 nm, Emission: 500-550 nm).
-
Capture images for subsequent analysis.
-
Protocol 2: Quantification of LPO by Flow Cytometry
-
Cell Culture and Treatment: Grow cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution. Treat cells with an LPO-inducing agent as described above.
-
This compound Staining:
-
Resuspend the cells in a serum-free culture medium containing 1 µM this compound.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS or a suitable sheath fluid.
-
Analyze the cells using a flow cytometer equipped with a 488 nm laser for excitation and a 530/30 nm bandpass filter for emission (FITC channel).
-
Record the mean fluorescence intensity for each sample.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for using this compound and its application in the context of the ferroptosis signaling pathway.
Conclusion
This compound represents a significant advancement in the study of lipid peroxidation. Its ability to directly and specifically detect lipid-derived radicals with high sensitivity makes it an invaluable tool for researchers investigating the intricate roles of LPO in health and disease. The protocols and workflows presented in this guide provide a solid foundation for the successful application of this compound in a variety of research settings, from basic cell biology to preclinical drug development. As the understanding of LPO-mediated pathologies continues to grow, the utility of precise and reliable probes like this compound will undoubtedly become even more critical.
Methodological & Application
LipiRADICAL Green: Application Notes and Protocols for Live-Cell Imaging of Lipid Radicals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, is implicated in a variety of cellular processes and pathologies, including the regulated cell death mechanism known as ferroptosis.[1][2][3] The initiation of lipid peroxidation involves the formation of highly reactive lipid radicals (L•) and lipid peroxyl radicals (LOO•).[4][5][6] LipiRADICAL Green is a novel fluorescent probe designed for the specific detection of these initial lipid radicals in live cells, offering a valuable tool for studying the dynamics of lipid peroxidation.[7] This reagent is the first of its kind to directly detect lipid radicals, which are upstream factors in the lipid peroxidation cascade.[7]
In its native state, the NBD-conjugated nitroxyl radical-derivative probe is non-fluorescent due to intramolecular quenching.[7][8] Upon reacting with lipid radicals through a radical-radical coupling mechanism, a stable covalent bond is formed, leading to a significant recovery of green fluorescence.[7][8] This mechanism provides high specificity for lipid radicals with minimal cross-reactivity to other reactive oxygen species (ROS).[7][8] this compound is compatible with various platforms, including live-cell imaging by confocal microscopy and quantitative analysis by flow cytometry, making it a versatile tool for investigating lipid peroxidation in diverse biological contexts.[7][8]
Mechanism of Action
This compound's functionality is based on a "turn-on" fluorescence mechanism. The probe consists of a fluorescent reporter (NBD) and a radical-trapping moiety (nitroxide). The nitroxide group efficiently quenches the NBD fluorescence in the probe's inactive state. When the probe encounters a lipid radical (L• or LOO•), a radical-radical coupling reaction occurs, forming a covalent bond. This reaction eliminates the quenching effect, resulting in a strong green fluorescence emission.
Mechanism of this compound detection.
Applications
This compound has been successfully utilized in a variety of research applications to study lipid peroxidation:
-
Live-Cell Imaging: Visualization of the spatial and temporal dynamics of lipid radical generation in various cellular compartments.[8]
-
Ferroptosis Research: A key application is the detection and quantification of lipid peroxidation during ferroptosis, an iron-dependent form of cell death.[3][8]
-
High-Throughput Screening (HTS): Screening for novel inhibitors or inducers of ferroptosis and lipid peroxidation.[8]
-
Flow Cytometry: Quantitative assessment of cellular lipid peroxidation in cell populations.[8]
-
Cell-Free Assays: Studying lipid radical generation in systems with purified lipids, such as low-density lipoprotein (LDL), in the presence of pro-oxidants.[7][8]
Quantitative Data Summary
The following table summarizes quantitative data from various studies using this compound.
| Cell Line/Model | Treatment | Fold Increase in Fluorescence (approx.) | Application | Reference |
| Hepa1-6 | 30 mM Diethylnitrosamine (DEN) | Significant Increase | Live-cell imaging of induced lipid peroxidation | [4][8][9] |
| HK-2 | ML162 (Ferroptosis inducer) | Significant Increase | Flow cytometric assessment of ferroptosis | [8] |
| Purified LDL | Hemin or AAPH (Pro-oxidants) | Time-dependent Increase | In vitro detection of lipid radical production | [4][7] |
| Glioblastoma (U87, LN229) | Glucose starvation & Chloramphenicol | Increased lipid radicals | Ferroptosis induction studies | [8] |
| HT1080, A549 | Conjugated fatty acids | Increased lipid radicals | Ferroptosis induction by fatty acids | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Radicals using Confocal Microscopy
This protocol describes the general procedure for visualizing lipid radicals in live cells.
Materials:
-
This compound (reconstituted to 1 mM in DMSO)
-
Cell culture medium (serum-free, phenol red-free recommended)
-
Confocal microscope with FITC-compatible filter sets
-
Cells of interest cultured on a suitable imaging dish or plate
-
Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN), RSL3, erastin)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.[8]
-
Cell Staining:
-
Induction of Lipid Peroxidation (Optional):
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed serum-free, phenol red-free medium to the cells.
-
Immediately observe the cells using a confocal microscope.
-
Use FITC-compatible settings for excitation and emission (e.g., Ex: 458 nm, Em: 490-674 nm).[4][8][9]
-
For time-lapse imaging, acquire images at regular intervals (e.g., every 2 minutes) to monitor the dynamics of lipid radical generation.[4][9]
-
Live-cell imaging workflow.
Protocol 2: Flow Cytometric Analysis of Lipid Peroxidation
This protocol provides a method for the quantitative analysis of lipid peroxidation in a cell population.
Materials:
-
This compound (reconstituted to 1 mM in DMSO)
-
Cell culture medium
-
Flow cytometer with a 488 nm laser and FITC-compatible emission filter
-
Cells of interest in suspension
-
Inducer of ferroptosis or lipid peroxidation (e.g., ML162, RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) for control experiments
-
PBS
-
FACS tubes
Procedure:
-
Cell Treatment:
-
Treat cells in suspension or adherent cells (trypsinize to detach) with the desired compounds (e.g., ferroptosis inducer with or without an inhibitor) for the appropriate duration.
-
-
Probe Preparation: Prepare a 1 µM working solution of this compound in serum-free medium.
-
Cell Staining:
-
Pellet the treated cells by centrifugation.
-
Resuspend the cell pellet in the 1 µM this compound working solution.
-
Incubate for 20 minutes at 37°C.
-
-
Washing:
-
After incubation, add PBS and pellet the cells by centrifugation.
-
Resuspend the cells in fresh PBS for flow cytometric analysis.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the green fluorescence in the FITC channel.
-
Record the fluorescence intensity for each cell population. An increase in fluorescence intensity corresponds to a higher level of lipid peroxidation.[8]
-
Signaling Pathway: Initiation of Lipid Peroxidation
Lipid peroxidation is initiated when a pro-oxidant abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), forming a lipid radical. This process can be enzymatic (e.g., via lipoxygenases - LOX) or non-enzymatic (e.g., via reactive oxygen species - ROS). The resulting lipid radical (L•) can then react with oxygen to form a lipid peroxyl radical (LOO•). Both L• and LOO• can be detected by this compound. This initiation step is a critical event in ferroptosis, an iron-dependent cell death pathway.
Initiation of lipid peroxidation.
References
- 1. Live-cell imaging with fluorogenic radical-trapping antioxidant probes reveals the onset and progression of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatio-temporal monitoring of lipid peroxyl radicals in live cell studies combining fluorogenic antioxidants and fluorescence microscopy methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 8. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for LipiRADICAL™ Green in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipiRADICAL™ Green is a fluorescent probe designed for the specific detection of lipid radicals, which are the primary products of lipid peroxidation.[1] This process is a key event in cellular oxidative stress and has been implicated in various pathological conditions, including ferroptosis, an iron-dependent form of cell death.[2] Unlike many general reactive oxygen species (ROS) probes, LipiRADICAL™ Green exhibits high selectivity for lipid-derived radicals (L• and LOO•) and does not react with other ROS, making it a powerful tool for studying the specific mechanisms of lipid peroxidation.[2][3] In its native state, the probe's fluorescence is quenched. Upon reaction with a lipid radical, a stable covalent bond is formed, leading to a significant increase in green fluorescence.[1][2] This property allows for the quantification of lipid radical levels in cells using techniques such as flow cytometry.
Principle of Detection
LipiRADICAL™ Green consists of a nitroxide radical moiety, which acts as a radical trap, conjugated to a nitrobenzoxadiazole (NBD) fluorophore. The nitroxide effectively quenches the NBD fluorescence intramolecularly. When the probe encounters a lipid radical, a radical-radical coupling reaction occurs, forming a non-radical covalent adduct. This reaction disrupts the quenching mechanism, resulting in a dramatic recovery of the green fluorescence, which can be measured to quantify the extent of lipid peroxidation.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the lipid peroxidation signaling pathway and the general workflow for using LipiRADICAL™ Green in a flow cytometry experiment.
Caption: Lipid Peroxidation Signaling Pathway.
Caption: LipiRADICAL™ Green Flow Cytometry Workflow.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 470 nm (Optimal) / 488 nm (Standard Laser) | The 488 nm laser line available on most flow cytometers is suitable for excitation.[1][4] |
| Emission Wavelength | 520-600 nm (Maximum ~540 nm) | A standard FITC or GFP filter set is appropriate for detection.[3] |
| LipiRADICAL™ Green Concentration | 1 µM | This is a starting concentration; optimization may be required depending on the cell type and experimental conditions.[3] |
| Incubation Time | 20 minutes | Incubation time may need to be optimized for different cell lines and experimental setups.[3] |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |
| Cell Density | 1 x 10^6 cells/mL | A typical cell density for flow cytometry experiments.[5] |
Experimental Protocols
Materials Required:
-
LipiRADICAL™ Green reagent
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Inducer of lipid peroxidation (e.g., Erastin, RSL3, hemin, AAPH)[1][2]
-
Negative control (vehicle for the inducer)
-
Positive control (optional, a known inducer of lipid peroxidation)
-
Flow cytometer with a 488 nm laser and a green fluorescence detector (e.g., FITC channel)
-
Flow cytometry tubes
Protocol for Staining Suspension Cells:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency under standard conditions.
-
Induce lipid peroxidation by treating the cells with the desired compound (e.g., Erastin) for the appropriate duration. Include a vehicle-treated control group.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Resuspend the cell pellet in an appropriate volume of PBS to achieve a concentration of 1 x 10^6 cells/mL.[5]
-
-
Staining with LipiRADICAL™ Green:
-
Washing:
-
After incubation, wash the cells once with 1 mL of PBS to remove excess probe.
-
Centrifuge at 300 x g for 5 minutes and resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using a 488 nm excitation laser and a green emission filter (e.g., 530/30 nm).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data by gating on the cell population of interest and quantifying the mean fluorescence intensity (MFI) in the green channel.
-
Protocol for Staining Adherent Cells:
-
Cell Culture and Treatment:
-
Seed adherent cells in a culture plate and allow them to attach overnight.
-
Treat the cells with the lipid peroxidation inducer and vehicle control as described for suspension cells.
-
-
Staining with LipiRADICAL™ Green:
-
Cell Harvesting and Washing:
-
After incubation, remove the staining solution and wash the cells once with PBS.
-
Harvest the cells using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete medium and transfer the cell suspension to a flow cytometry tube.
-
Wash the cells once with PBS by centrifugation (300 x g for 5 minutes).
-
-
Resuspension and Analysis:
-
Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.
-
Proceed with flow cytometry analysis as described for suspension cells.
-
Controls and Data Interpretation:
-
Unstained Cells: To set the baseline fluorescence of the cell population.
-
Vehicle-Treated Stained Cells: To determine the basal level of lipid peroxidation in the cells.
-
Inducer-Treated Stained Cells: To measure the increase in lipid peroxidation following treatment.
-
Optional - Quenched Control: Pre-treatment with a known antioxidant or a specific inhibitor of lipid peroxidation (like OH-Pen) can be used to confirm the specificity of the signal.[6]
An increase in the mean fluorescence intensity in the green channel of the inducer-treated cells compared to the vehicle-treated cells indicates an increase in lipid radical formation. The results can be presented as a histogram overlay of the different treatment groups or as a bar graph showing the fold change in MFI.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]
- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 4. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 6. 2bscientific.com [2bscientific.com]
LipiRADICAL Green: Application Notes and Protocols for the Detection of Lipid Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipiRADICAL Green is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators in the process of lipid peroxidation.[1] This process is implicated in numerous pathological conditions, including ferroptosis, inflammation, and neurodegenerative diseases.[2][3] Unlike probes that detect downstream products of lipid peroxidation such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), this compound directly targets the initial radical species, providing a more immediate and specific measure of this oxidative event.[1][4][5] Its high selectivity for lipid radicals over other reactive oxygen species (ROS) makes it an invaluable tool for researchers investigating the role of lipid peroxidation in health and disease.[2][6]
Mechanism of Action
This compound is a derivative of NBD (nitrobenzoxadiazole) conjugated to a nitroxyl radical moiety.[1] In its native state, the fluorescence of the NBD fluorophore is efficiently quenched by the adjacent nitroxyl radical.[1][2] Upon encountering a lipid radical (L• or LOO•), this compound undergoes a radical-radical coupling reaction, forming a stable covalent bond.[1][2] This reaction eliminates the quenching effect of the nitroxyl radical, leading to a significant increase in green fluorescence.[1][6] This "turn-on" mechanism ensures a high signal-to-noise ratio and sensitivity for detecting lipid radical formation.[2]
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Excitation Wavelength (λex) | ~470 nm (range: 420-500 nm) | [2][7] |
| Emission Wavelength (λem) | ~540 nm (range: 520-600 nm) | [1][2][7] |
| Appearance (Native) | Non-fluorescent (quenched) | [2] |
| Appearance (After reaction) | Green fluorescence | [2] |
| Molecular Formula | C₁₉H₂₈N₅O₄ | [2][7] |
| Molecular Weight | 390.21 g/mol | [2][7] |
| Solubility | DMSO | [2][7] |
| Specificity | Lipid radicals (L•, LOO•) | [1][2] |
| Cross-reactivity (minimal) | H₂O₂, •OH, •O₂⁻, NO | [2] |
Experimental Protocols
Protocol 1: In Vitro Detection of Lipid Radicals
This protocol is suitable for detecting lipid radicals generated from purified lipids or lipoproteins in a cell-free system.
Materials:
-
This compound (1 mM stock in DMSO)
-
Lipid source (e.g., purified low-density lipoprotein (LDL), arachidonic acid)
-
Pro-oxidant (e.g., hemin, AAPH)
-
Appropriate buffer (e.g., phosphate-buffered saline (PBS))
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing the lipid source and the pro-oxidant in the appropriate buffer.
-
Add this compound to the reaction mixture to a final concentration of 5-10 µM.[1][7]
-
Incubate the mixture at 37°C for a desired period (e.g., 60 minutes), protecting it from light.[1][7]
-
Measure the fluorescence intensity using an excitation wavelength of ~470 nm and an emission wavelength of ~530-540 nm.[1][7]
-
Include appropriate controls, such as a reaction mixture without the pro-oxidant, to determine the background fluorescence.
Protocol 2: Live Cell Imaging of Lipid Radicals
This protocol allows for the visualization of lipid radical production in living cells using fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound (1 mM stock in DMSO)
-
Serum-free, phenol red-free cell culture medium or an appropriate buffer (e.g., HEPES-buffered saline)
-
Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN), erastin, RSL3)
-
Confocal or fluorescence microscope with a FITC-compatible filter set
Procedure:
-
Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.[1]
-
Remove the culture medium from the cells and wash them several times with PBS.[1]
-
Add the this compound working solution to the cells and incubate at 37°C for 10-20 minutes.[1]
-
(Optional) If using an inducer, co-treat the cells with the inducer and this compound. For example, add 30 mM DEN along with the probe.[1][7]
-
Observe the cells immediately using a confocal microscope with excitation at ~458-488 nm and emission collection at ~490-600 nm.[1][7]
-
Acquire images at desired time intervals to monitor the dynamics of lipid radical production.
Protocol 3: Flow Cytometry Analysis of Lipid Peroxidation
This protocol enables the quantification of lipid radical levels in a cell population.
Materials:
-
Cells in suspension
-
This compound (1 mM stock in DMSO)
-
Serum-free, phenol red-free cell culture medium or an appropriate buffer
-
Inducer of lipid peroxidation
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Prepare a single-cell suspension of your cells of interest.
-
Treat the cells with the desired inducer of lipid peroxidation for the appropriate duration.
-
Add this compound to the cell suspension to a final concentration of 1 µM and incubate at 37°C for 10-20 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer, exciting with the 488 nm laser and detecting the emission in the green channel (e.g., FITC channel).
-
Quantify the mean fluorescence intensity to determine the level of lipid radical production.
Visualizations
Caption: Lipid Peroxidation Signaling Pathway.
Caption: Experimental Workflow for this compound.
Applications in Research and Drug Development
-
Ferroptosis Research: this compound is instrumental in studying ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation.[2] It allows for the direct visualization and quantification of lipid radical accumulation, a key event in this process.[2]
-
High-Throughput Screening (HTS): The probe can be integrated into HTS workflows to screen for compounds that inhibit or induce lipid peroxidation.[2] This is particularly valuable for identifying novel inhibitors of ferroptosis or antioxidants.[2]
-
Drug-Induced Oxidative Stress: this compound can be used to assess the potential of drug candidates to induce oxidative stress and lipid peroxidation in cells, providing crucial information for toxicology and safety profiling.
-
Disease Modeling: The probe is applicable in various disease models to investigate the role of lipid peroxidation in pathologies such as neurodegenerative diseases, cardiovascular diseases, and cancer.[2][3]
Limitations
While this compound is a powerful tool, it is important to be aware of its limitations. It provides a semi-quantitative measure of lipid radical formation and does not detect the downstream, often cytotoxic, products of lipid peroxidation like aldehydes.[2] For a comprehensive understanding of the entire lipid peroxidation cascade, it is recommended to use this compound in conjunction with assays that measure these downstream markers.[2][4][5]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 3. 2bscientific.com [2bscientific.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
LipiRADICAL Green: Application Notes and Protocols for the Detection of Lipid Radicals in LDL Particles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LipiRADICAL Green for the sensitive and specific detection of lipid radicals in Low-Density Lipoprotein (LDL) particles. The following sections detail the principles of lipid peroxidation, the mechanism of this compound, and detailed protocols for its application in in vitro LDL oxidation studies.
Introduction to Lipid Peroxidation and this compound
Lipid peroxidation (LPO) is a critical process in cellular damage and is implicated in numerous disease pathologies. It is a chain reaction initiated by pro-oxidants or lipid oxidative enzymes that attack polyunsaturated fatty acids (PUFAs) within lipids, leading to the formation of lipid radicals (L•).[1] These radicals can then react with oxygen to form lipid peroxyl radicals (LOO•), which can propagate the chain reaction by abstracting hydrogen from other lipid molecules, forming lipid hydroperoxides (LOOH) and new lipid radicals.[1][2] This cascade can lead to the formation of cytotoxic aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are implicated in organ injury and ferroptosis.[1][3][4]
The detection and quantification of the initial lipid radicals are crucial for understanding the mechanisms of LPO and for developing therapeutic interventions. This compound is a novel fluorescent probe designed for the specific detection of lipid radicals.[3] It is an NBD-conjugated nitroxyl radical-derivative.[1][3] In its native state, the fluorescence of the NBD fluorophore is quenched by the intramolecular nitroxyl radical.[1][3][5] Upon reaction with lipid radicals (L• or LOO•) via a radical-radical coupling mechanism, a stable covalent bond is formed, leading to a significant recovery of green fluorescence.[1][3][5] This mechanism ensures high selectivity for lipid radicals over other reactive oxygen species (ROS).[1][3]
Key Features of this compound
-
High Specificity: Selectively detects lipid radicals (L• and LOO•) with minimal reactivity towards other ROS.[1][3]
-
Fluorescent Signal: Exhibits a strong green fluorescence upon reaction with lipid radicals, enabling sensitive detection.[1][3]
-
Versatile Applications: Suitable for in vitro assays, cell-based imaging, and analysis of lipid radical structures by LC-MS/MS.[1][3][5]
-
Real-time Monitoring: Allows for the real-time, time-dependent measurement of lipid radical production.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in detecting lipid radicals in LDL particles.
Table 1: Reagent and Sample Concentrations
| Component | Recommended Concentration | Notes |
| Purified LDL | 20 µg protein/mL | Starting concentration for in vitro assays.[1][3] |
| This compound (in vitro assay) | 10 µM | Final concentration in the reaction mixture.[1] |
| This compound (stock solution) | 1 mM in 100% DMSO | Recommended concentration for reconstitution.[1][6] |
| Hemin (pro-oxidant) | Varies (e.g., 10 µM for arachidonic acid) | Used to induce lipid peroxidation.[1] |
| AAPH (pro-oxidant) | Varies (e.g., 50 mM for arachidonic acid) | A water-soluble azo compound used to initiate radical formation.[1] |
Table 2: Experimental Conditions and Parameters
| Parameter | Value | Notes |
| Incubation Temperature | 37°C | For in vitro LDL oxidation assays.[1][3] |
| Incubation Time | 60 minutes | For monitoring the time-dependent increase in fluorescence.[1][3] |
| Excitation Wavelength | ~470 nm | Optimal excitation for this compound.[1][3] |
| Emission Wavelength | ~530 nm (range: 520-600 nm) | Maximum fluorescence emission.[1][3][6] |
| Compatible Filter Sets | Standard FITC/GFP | Conventional filter sets can be used.[3][6] |
Experimental Protocols
Protocol 1: In Vitro Detection of Lipid Radicals in LDL Particles
This protocol describes the steps for inducing lipid peroxidation in purified LDL particles and detecting the resulting lipid radicals using this compound.
Materials:
-
Purified LDL
-
This compound
-
Pro-oxidant (e.g., hemin or AAPH)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare LDL Solution: Dilute the purified LDL to a final concentration of 20 µg protein/mL in the desired reaction buffer.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare the reaction mixture containing the LDL solution and the chosen pro-oxidant (e.g., hemin or AAPH).
-
Add this compound: Add this compound to the reaction mixture to a final concentration of 10 µM.[1]
-
Incubate: Transfer the reaction mixture to a 96-well black microplate and incubate at 37°C for 60 minutes.[1][3]
-
Measure Fluorescence: Measure the green fluorescence intensity at an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm using a fluorescence plate reader.[1][3] Measurements can be taken at various time points during the 60-minute incubation to monitor the kinetics of lipid radical formation.
-
Analyze Data: The increase in fluorescence intensity over time is indicative of the production of lipid radicals from the LDL particles.[1][3]
Visualizations
The following diagrams illustrate the key processes involved in lipid peroxidation and the experimental workflow for detecting lipid radicals in LDL.
Caption: Lipid Peroxidation and Detection by this compound.
Caption: Workflow for LDL Lipid Radical Detection Assay.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 4. 2bscientific.com [2bscientific.com]
- 5. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unveiling Lipid Radicals: A Detailed Guide to Structural Analysis using LipiRADICAL Green and LC/MS
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the detection and structural analysis of lipid radicals utilizing the fluorescent probe, LipiRADICAL Green, in conjunction with Liquid Chromatography-Mass Spectrometry (LC/MS). The methodologies outlined herein are critical for researchers investigating oxidative stress, ferroptosis, and the role of lipid peroxidation in various disease states.
Introduction to Lipid Radical Analysis
Lipid peroxidation, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs), generates highly reactive lipid radicals (L•) and lipid peroxyl radicals (LOO•).[1][2] These radicals are upstream factors in the lipid peroxidation chain reaction, leading to the formation of cytotoxic aldehydes like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are implicated in organ injury and ferroptosis.[1][3][4] Due to their extreme reactivity and short half-life, direct detection of lipid radicals has been a significant challenge.[5] this compound is a novel fluorescent probe designed to specifically address this challenge, enabling the detection, imaging, and structural characterization of these transient species.[1][3]
This compound is a nitroxide-NBD conjugate. In its native state, the fluorescence of the NBD fluorophore is quenched by the adjacent nitroxyl radical.[1][3] Upon reacting with a lipid radical via a radical-radical coupling reaction, a stable covalent adduct is formed, leading to a dramatic recovery of green fluorescence.[1][3][6] This "turn-on" mechanism provides a direct and sensitive method for detecting lipid radicals.[7] Furthermore, the resulting fluorescent adducts are stable enough for subsequent extraction and analysis by Liquid Chromatography-Fluorescence/Mass Spectrometry (LC-FL/MS), allowing for the structural elucidation of the original lipid radical.[1][3][6]
Key Applications
-
Real-time detection of lipid radicals: Monitor the kinetics of lipid peroxidation in various in vitro and cellular models.
-
Cellular imaging of lipid radicals: Visualize the subcellular localization of lipid radical formation.
-
Structural identification of lipid radicals: Characterize the specific lipid species that undergo radicalization.
-
Screening for inhibitors of lipid peroxidation: Identify novel compounds that can suppress the formation of lipid radicals, such as inhibitors of ferroptosis.[6]
-
Investigating the role of lipid peroxidation in disease: Elucidate the involvement of lipid radicals in pathologies like cancer, neurodegenerative diseases, and cardiovascular diseases.[6]
Experimental Overview and Signaling Pathway
The general workflow for the structural analysis of lipid radicals involves inducing lipid peroxidation, labeling the resulting radicals with this compound, extracting the lipid adducts, and analyzing them by LC/MS.
Caption: Experimental workflow for lipid radical analysis.
The initiation of lipid peroxidation leading to the generation of lipid radicals is a key upstream event in cellular damage.
Caption: Lipid peroxidation signaling pathway.
Quantitative Data Summary
The following tables summarize exemplary quantitative data from in vitro and cell-based assays using this compound.
Table 1: In Vitro Detection of Lipid Radicals from Low-Density Lipoprotein (LDL)
| Component | Concentration | Pro-oxidant | This compound Conc. | Incubation Time | Detection Method | Result | Reference |
| Purified LDL | 20 µg protein/mL | Hemin | 10 µM | 60 min at 37°C | Fluorescence (Ex: 470 nm / Em: 530 nm) | Time-dependent increase in green fluorescence | [1][3][4][8] |
| Purified LDL | 20 µg protein/mL | AAPH | 10 µM | 60 min at 37°C | Fluorescence (Ex: 470 nm / Em: 530 nm) | Time-dependent increase in green fluorescence | [1][3][4][8] |
Table 2: In Vitro Structural Analysis of Arachidonic Acid (AA)-Derived Radicals
| Component | Concentration | Pro-oxidants | This compound Conc. | Incubation Time | Analysis Method | Result | Reference |
| Arachidonic Acid | 500 µM | Hemin (10 µM) + AAPH (50 mM) | 5 µM | 60 min (pro-oxidants), then 15 min (probe) at RT | LC-FL/MS-MS | Identification of 8 full-length AA radicals and 29 truncated radicals | [1][3] |
Table 3: Cell-Based Detection of Lipid Radicals
| Cell Line | LPO Inducer | This compound Conc. | Incubation Time | Detection Method | Result | Reference |
| Hepa1-6 | Diethylnitrosamine (DEN), 30 mM | 1 µM | 20 min (probe), then observed for 20 min post-induction | Confocal Microscopy (Ex: 458 nm / Em: 490-674 nm) | Clear increase in fluorescent signal in DEN-treated cells | [1][3][8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Detection of Lipid Radicals in LDL
Objective: To monitor the generation of lipid radicals from LDL particles in real-time.
Materials:
-
Purified LDL
-
This compound (1 mM stock in DMSO)
-
Hemin or 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of LDL at 40 µg protein/mL in PBS.
-
Prepare a working solution of this compound at 20 µM in PBS.
-
Prepare working solutions of Hemin or AAPH at the desired final concentration in PBS.
-
In a 96-well microplate, mix equal volumes of the LDL solution and the this compound solution.
-
Add the pro-oxidant (Hemin or AAPH) to initiate the reaction.
-
Immediately place the microplate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 470 nm, Emission: 530 nm) kinetically for 60 minutes.[1][3][6]
Controls:
-
LDL with this compound but without a pro-oxidant.
-
(Optional) Pre-incubation with a lipid radical inhibitor like OH-Pen to confirm signal specificity.[3][6]
Protocol 2: Cell-Based Detection of Lipid Radicals by Confocal Microscopy
Objective: To visualize the generation of lipid radicals in living cells.
Materials:
-
Hepa1-6 cells (or other suitable cell line)
-
Cell culture medium (serum-free, phenol red-free for imaging)
-
This compound (1 mM stock in DMSO)
-
Diethylnitrosamine (DEN) or other LPO inducer
-
Confocal microscope with FITC-compatible filter sets
Procedure:
-
Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.[1][6]
-
Wash the cells twice with PBS.
-
Incubate the cells with the 1 µM this compound solution for 20 minutes at 37°C.[1][6]
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh serum-free, phenol red-free medium containing the LPO inducer (e.g., 30 mM DEN).[1][6]
-
Immediately begin imaging the cells using a confocal microscope (e.g., Excitation: 458 nm, Emission: 490-674 nm).[1][6]
-
Acquire images at regular intervals (e.g., every 2 minutes) for a total of 20 minutes to observe the increase in fluorescence.[1]
Protocol 3: Structural Analysis of Lipid Radicals by LC-FL/MS-MS
Objective: To identify the molecular structure of lipid radicals formed in a biological sample.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate, in vitro reaction mixture)
-
This compound
-
Lipid extraction solvents (e.g., chloroform, methanol, water for Bligh & Dyer method)
-
LC-MS/MS system with a fluorescence detector
Procedure:
-
Labeling: Incubate the biological sample with this compound to allow for the formation of fluorescent adducts with lipid radicals. The concentration and incubation time should be optimized based on the sample type and expected radical concentration.[6] For example, for an in vitro reaction with arachidonic acid, after inducing oxidation for 60 minutes, add 5 µM this compound and incubate for an additional 15 minutes at room temperature.[1][3]
-
Extraction: Extract the lipid fraction containing the fluorescently labeled adducts from the sample matrix using a standard lipid extraction method, such as the Bligh and Dyer method.[1][3][6]
-
LC-FL/MS-MS Analysis: a. Inject the extracted lipid sample into the LC-MS/MS system. b. Separate the lipid adducts using a suitable reverse-phase HPLC column. c. Monitor the elution of fluorescent adducts using the fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).[1][3] d. Direct the eluent to the mass spectrometer for MS and MS/MS analysis.
-
Data Analysis: a. Correlate the fluorescent peaks from the chromatogram with the mass spectra. b. Determine the mass of the parent lipid radical-LipiRADICAL Green adduct. c. Perform MS/MS fragmentation of the adduct to obtain structural information about the original lipid. The fragmentation pattern can help identify the fatty acid chain length, degree of unsaturation, and the position of the radical.[9][10]
Conclusion
The combination of this compound and LC/MS provides a powerful and versatile platform for the detailed investigation of lipid radicals. The protocols and data presented in this application note offer a solid foundation for researchers to explore the intricate roles of lipid peroxidation in health and disease. The ability to not only detect but also structurally identify these transient and highly reactive species opens up new avenues for understanding disease mechanisms and for the development of novel therapeutic strategies targeting oxidative stress.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 4. 2bscientific.com [2bscientific.com]
- 5. Method for Structural Determination of Lipid-Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 7. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Structural Analysis of Intracellular Lipid Radicals by LC/MS/MS Using a BODIPY-Based Profluorescent Nitroxide Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for LipiRADICAL Green Staining in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipiRADICAL Green is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators in the process of lipid peroxidation.[1][2] This application note provides a detailed protocol for the use of this compound in live-cell imaging applications utilizing confocal microscopy. Understanding and quantifying lipid peroxidation is crucial in various research fields, including the study of oxidative stress, ferroptosis, and the development of therapeutics targeting these pathways.[3]
This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe's fluorescence is quenched by an intramolecular radical moiety.[1] Upon reaction with lipid radicals (L• or LOO•) via a radical-radical coupling reaction, a stable covalent bond is formed, leading to a significant recovery of green fluorescence.[1] This specific mode of action allows for the sensitive and selective detection of lipid radicals with minimal interference from other reactive oxygen species (ROS).[1]
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes key quantitative parameters for the use of this compound.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | 420-500 nm (peak at ~470 nm) | Compatible with standard FITC/GFP filter sets.[1][4] An argon laser line of 488 nm is commonly used. |
| Emission Wavelength (λem) | 520-600 nm (peak at ~540 nm) | |
| Stock Solution Concentration | 1 mM in 100% DMSO | Store aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.[1][4] |
| Working Concentration | 1 µM in serum-free, phenol red-free medium or buffer | The optimal concentration may vary depending on the cell type and experimental conditions. |
| Incubation Time | ≥ 10 minutes at 37°C | A common incubation time used in protocols is 20 minutes.[1] |
| Pinhole Setting | ~1.0 Airy Unit | A standard setting to achieve good optical sectioning and signal-to-noise ratio. |
| Laser Power | Low (e.g., 0.5-10%) | Use the lowest laser power that provides a detectable signal to minimize phototoxicity and photobleaching. |
| Detector Gain/HV | Adjust to avoid saturation | Use a look-up table (LUT) to ensure the signal is within the dynamic range of the detector. |
Signaling Pathway and Detection Mechanism
The following diagram illustrates the process of lipid peroxidation and the mechanism by which this compound detects lipid radicals.
References
Application Note: Quantification of AAPH-Induced Lipid Peroxidation using LipiRADICAL™ Green
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid peroxidation, a process of oxidative degradation of lipids, is a critical hallmark of cellular injury and oxidative stress. It is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The process is a chain reaction initiated by free radicals, which abstract electrons from lipids in cell membranes, leading to lipid radical formation and subsequent damage. One of the most common methods to induce and study lipid peroxidation in vitro is through the use of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH). AAPH is a water-soluble azo compound that thermally decomposes to generate peroxyl radicals at a constant rate, providing a controlled means of initiating lipid peroxidation[1][2].
LipiRADICAL™ Green is a specialized fluorescent probe designed for the detection of lipid radicals, the initial species in the lipid peroxidation cascade. Unlike probes that detect downstream products like aldehydes, LipiRADICAL™ Green directly targets and reacts with lipid radicals. The probe itself is highly quenched, but upon reacting with a lipid radical, it emits a strong green fluorescence, providing a direct measure of lipid radical formation in a dose-dependent manner[3][4]. This application note provides a detailed protocol for inducing lipid peroxidation in cultured cells using AAPH and quantifying the resulting lipid radicals with the LipiRADICAL™ Green assay.
Principle of the Assay
The assay is based on two key processes:
-
Induction of Lipid Peroxidation: AAPH, when incubated at 37°C, undergoes thermal decomposition to produce peroxyl radicals[5]. These highly reactive species attack polyunsaturated fatty acids within cellular membranes, initiating the chain reaction of lipid peroxidation.
-
Detection of Lipid Radicals: LipiRADICAL™ Green is a cell-permeable probe. In its native state, its fluorescence is quenched. Upon entering the cell, it reacts with lipid radicals generated during peroxidation. This reaction alleviates the quenching, resulting in a significant increase in green fluorescence (Excitation/Emission: ~470 nm/~530 nm), which can be quantified using fluorescence microscopy or a plate reader[4][6].
Experimental Protocols
Materials and Reagents
-
LipiRADICAL™ Green reagent
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hepa1-6 cells (or other suitable cell line)
-
96-well, black, clear-bottom cell culture plates
-
Fluorescence plate reader or confocal microscope
-
Optional: Antioxidant control (e.g., Trolox, OH-Pen)
Protocol 1: Cell-Based Assay for AAPH-Induced Lipid Peroxidation
This protocol describes the induction of lipid peroxidation in cultured cells and its detection using LipiRADICAL™ Green with a fluorescence plate reader.
1. Cell Seeding: a. Culture Hepa1-6 cells in complete medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂. b. Seed cells into a 96-well, black, clear-bottom plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.
2. Reagent Preparation: a. LipiRADICAL™ Green Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving the reagent in anhydrous DMSO. Aliquot and store at -20°C, protected from light[4]. b. AAPH Solution (e.g., 500 mM): Prepare a fresh stock solution of AAPH in PBS immediately before use. The final concentration will need to be optimized, but a starting range of 10-50 mM in the final assay volume is common[6][7]. c. LipiRADICAL™ Green Working Solution (1 µM): Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.
3. Staining and Induction: a. Remove the culture medium from the wells. b. Add 100 µL of the 1 µM LipiRADICAL™ Green working solution to each well. c. Incubate the plate at 37°C for 20 minutes[6]. d. For inducing lipid peroxidation, add the AAPH solution to the wells to achieve the desired final concentration (e.g., 30 mM)[6]. For control wells, add an equivalent volume of PBS.
- Optional: For an antioxidant control group, pre-treat cells with an antioxidant like OH-Pen before or during AAPH addition[3].
4. Data Acquisition: a. Immediately after adding AAPH, place the plate in a fluorescence plate reader pre-heated to 37°C. b. Measure the fluorescence intensity kinetically over 60 minutes, with readings taken every 2-5 minutes. c. Use an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm[4][6].
5. Data Analysis: a. Subtract the background fluorescence from wells containing medium only. b. Plot the fluorescence intensity over time for each condition. c. The rate of increase in fluorescence is proportional to the rate of lipid radical formation.
Protocol 2: Visualization by Confocal Microscopy
This protocol is for visualizing the localization of lipid peroxidation within cells.
1. Cell Seeding: a. Seed cells on glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
2. Staining and Induction: a. Treat cells with 1 µM LipiRADICAL™ Green for 20 minutes as described in Protocol 1 (Step 3a-c). b. Wash the cells twice with warm PBS to remove excess probe[8]. c. Add fresh, pre-warmed medium containing the desired concentration of AAPH (e.g., 30 mM) to the cells[6].
3. Imaging: a. Immediately place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). b. Acquire images at time zero and then at regular intervals (e.g., every 2 minutes) for up to 20-60 minutes. c. Use an excitation laser of ~458 nm and collect emission between 490-674 nm[6][8].
Data Presentation
The following table summarizes typical quantitative parameters for this assay.
| Parameter | Value Range | Reference / Note |
| AAPH Concentration | 10 - 150 mM | Cell-type dependent; optimization is crucial[7][9]. For in vitro LDL oxidation, 50 mM has been used[6]. |
| LipiRADICAL™ Green | 1 - 10 µM | 1 µM for cell-based assays, 5-10 µM for in vitro assays[6]. |
| Incubation Time (AAPH) | 20 - 180 min | Lipid peroxidation can be detected within minutes and may peak around 180 minutes[1][6]. |
| Excitation Wavelength | 458 - 470 nm | [4][6] |
| Emission Wavelength | 530 - 540 nm | [4][6] |
| Expected Result | Time-dependent increase in fluorescence | The signal increases as AAPH generates radicals and initiates lipid peroxidation[3][6]. |
| Positive Control | AAPH or Hemin | Both are effective inducers of lipid radicals[6]. |
| Negative Control | Antioxidant (e.g., OH-Pen) + AAPH | Should show significantly reduced fluorescence compared to AAPH alone[3]. |
Visualizations
AAPH-Induced Lipid Peroxidation Pathway
Caption: Mechanism of AAPH-induced lipid peroxidation.
Experimental Workflow for LipiRADICAL Green Assay
Caption: Workflow for the cell-based this compound assay.
References
- 1. Oxidative insult to human red blood cells induced by free radical initiator AAPH and its inhibition by a commercial antioxidant mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2bscientific.com [2bscientific.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Frontiers | AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract [frontiersin.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 9. cellmolbiol.org [cellmolbiol.org]
Troubleshooting & Optimization
LipiRADICAL Green Experiments: Technical Support Center
Welcome to the technical support center for LipiRADICAL Green, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators of lipid peroxidation.[1][2] The probe itself is weakly fluorescent. However, upon reacting with lipid radicals, it forms a covalent bond, leading to a significant increase in its green fluorescence.[2][3] This "turn-on" mechanism allows for the sensitive detection of lipid radical generation in various experimental systems.
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has an excitation maximum at approximately 470 nm and an emission maximum at around 530 nm.[1] Standard FITC/GFP filter sets are generally compatible with this probe.[1]
Q3: Is this compound specific to lipid radicals?
A3: Yes, this compound is designed to be highly specific for lipid radicals (L• and LOO•) and shows minimal reactivity with other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH).[1]
Q4: Can this compound be used in live cells?
A4: Absolutely. This compound is cell-permeable and has been successfully used for live-cell imaging of lipid radical production.[1][2]
Q5: How should I store and handle this compound?
A5: The lyophilized powder should be stored at -20°C. For use, it is typically reconstituted in anhydrous DMSO to create a stock solution, which should also be stored at -20°C. Avoid repeated freeze-thaw cycles and protect the stock solution from light.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound experiments.
Weak or No Fluorescence Signal
Q: I am not observing any increase in fluorescence after inducing lipid peroxidation. What could be the problem?
A: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Insufficient Induction of Lipid Peroxidation:
-
Problem: The concentration or duration of the pro-oxidant treatment may be insufficient to generate a detectable level of lipid radicals.
-
Solution: Optimize the concentration of the inducing agent (e.g., AAPH, hemin, or other stimuli) and the incubation time. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type or in vitro system.
-
-
Incorrect Probe Concentration:
-
Problem: The concentration of this compound may be too low for a detectable signal.
-
Solution: While the recommended starting concentration for cellular assays is typically 1 µM, you may need to perform a concentration titration to find the optimal concentration for your experimental setup.[2]
-
-
Inappropriate Buffer or Medium:
-
Problem: The presence of serum or phenol red in the imaging medium can interfere with the fluorescence signal.
-
Solution: For cellular imaging, use a serum-free and phenol red-free medium or a buffered salt solution (e.g., HBSS) during the experiment.
-
-
Photobleaching:
High Background Fluorescence
Q: My control samples (without the lipid peroxidation inducer) are showing a high green fluorescence signal. What is causing this?
A: High background fluorescence can obscure the specific signal and reduce the signal-to-noise ratio. Here are some potential causes and solutions:
-
Probe Concentration is Too High:
-
Problem: Using an excessively high concentration of this compound can lead to non-specific staining and high background.
-
Solution: Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio.
-
-
Incomplete Removal of Unbound Probe:
-
Problem: Residual, unbound probe in the imaging medium can contribute to background fluorescence.
-
Solution: Ensure thorough washing of the cells with fresh, pre-warmed buffer or medium after incubation with this compound to remove any excess probe.[2]
-
-
Autofluorescence:
-
Problem: Some cell types or components of the experimental system may exhibit endogenous fluorescence in the green channel.
-
Solution: Image a sample of unstained cells under the same imaging conditions to assess the level of autofluorescence. If significant, you may need to apply background subtraction during image analysis.
-
-
Probe Degradation:
-
Problem: Improper storage or handling of the this compound stock solution can lead to its degradation and increased background fluorescence.
-
Solution: Aliquot the DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect the stock solution from light and moisture.[2]
-
Data Interpretation and Artifacts
Q: I am observing a fluorescent signal, but I am unsure if it is a true positive result. How can I validate my findings?
A: It is crucial to include proper controls to ensure the specificity of the observed signal.
-
Use of a Lipid Radical Scavenger:
-
Recommendation: To confirm that the fluorescence signal is due to lipid radicals, pre-treat your samples with a known lipid-soluble antioxidant or a specific lipid radical scavenger. A significant reduction in the this compound signal in the presence of the scavenger would support the specificity of your results.
-
-
Negative Controls:
-
Recommendation: Always include a negative control group that is not treated with the lipid peroxidation inducer. This will help you establish the baseline fluorescence and assess the signal-to-noise ratio.
-
-
Potential for Artifacts:
-
Consideration: Be aware of potential artifacts that can arise from the experimental conditions. For example, some inducers of lipid peroxidation might have their own fluorescent properties or could interact with the probe in a non-specific manner.
-
Experimental Protocols
Below are detailed methodologies for common this compound experiments.
In Vitro Detection of Lipid Radicals
This protocol is adapted for a microplate reader format.
| Step | Procedure |
| 1. Reagent Preparation | Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Prepare your lipid source (e.g., purified LDL, liposomes) and the pro-oxidant (e.g., AAPH, hemin) in a suitable buffer.[1] |
| 2. Reaction Setup | In a 96-well plate, add the lipid source to the desired final concentration. |
| 3. Probe Addition | Add this compound to a final concentration of 5-10 µM.[2] |
| 4. Initiation of Peroxidation | Add the pro-oxidant to initiate the reaction. Include a control well without the pro-oxidant. |
| 5. Measurement | Immediately begin measuring the fluorescence intensity at 37°C using a plate reader with excitation at ~470 nm and emission at ~530 nm.[1] Record measurements at regular intervals for a desired period (e.g., 60 minutes). |
| 6. Data Analysis | Subtract the background fluorescence (from wells without the probe) and plot the fluorescence intensity over time. |
Live-Cell Imaging of Lipid Radicals
This protocol is a general guideline for fluorescence microscopy.
| Step | Procedure |
| 1. Cell Seeding | Seed cells on a suitable imaging dish or plate and allow them to adhere overnight. |
| 2. Probe Loading | Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.[2] Remove the culture medium from the cells and wash them twice with pre-warmed PBS. Add the this compound working solution to the cells. |
| 3. Incubation | Incubate the cells for 20-30 minutes at 37°C, protected from light.[1] |
| 4. Washing | Gently wash the cells twice with pre-warmed, serum-free medium to remove excess probe.[1] |
| 5. Induction and Imaging | Add the lipid peroxidation inducer to the cells. Immediately begin live-cell imaging using a fluorescence microscope with appropriate filters (e.g., FITC/GFP settings).[1] Capture images at desired time points. |
| 6. Data Analysis | Quantify the mean fluorescence intensity of the cells over time using image analysis software. |
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for a typical this compound live-cell imaging experiment.
Principle of this compound Detection
Caption: The reaction principle of this compound with a lipid radical.
Troubleshooting Logic for Weak Signal
Caption: A logical workflow for troubleshooting weak signals in this compound experiments.
References
- 1. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
LipiRADICAL Green Technical Support Center: Troubleshooting Background Fluorescence
This guide provides researchers, scientists, and drug development professionals with detailed solutions for troubleshooting and reducing background fluorescence when using LipiRADICAL Green for the detection of lipid-derived radicals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect lipid radicals?
This compound is a fluorescent probe designed to specifically detect lipid radicals, which are key initiators in the lipid peroxidation (LPO) pathway.[1][2][3] The probe consists of a green fluorescent dye (NBD) conjugated to a nitroxyl radical-derivative.[1][2][3] In its native state, the probe's fluorescence is highly quenched by the intramolecular radical moiety.[1][2] When the probe encounters a lipid radical, it undergoes a radical-radical coupling reaction, forming a stable covalent bond.[1][2][4] This reaction eliminates the quenching effect, leading to a significant increase in green fluorescence intensity.[1][2] This mechanism allows for the specific detection of lipid radicals, with little to no reaction with other reactive oxygen species (ROS).[2][5]
Q2: What are the spectral properties of this compound?
This compound is compatible with standard FITC/GFP filter sets. For optimal performance, refer to the spectral properties outlined in the table below.
Q3: What are the primary sources of high background fluorescence in my experiment?
High background fluorescence can originate from several sources:
-
Cellular Autofluorescence: Many cell types naturally fluoresce, particularly in the blue-green spectrum.[6][7][8] This is due to endogenous molecules like NADH, riboflavin, and collagen.[6][7]
-
Media Components: Phenol red and serum in cell culture media are common sources of autofluorescence.[9]
-
Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific staining and increased background.[10][11]
-
Sample Handling: Fixation methods, especially using aldehyde-based fixatives like formaldehyde and glutaraldehyde, can induce autofluorescence.[7][12] Dead cells are also more autofluorescent than live cells.[8]
-
Non-Specific Binding: The probe may bind non-specifically to cellular components or surfaces, contributing to background signal.[10]
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | ~470 nm | Compatible with standard 458 nm or 488 nm laser lines.[1][4] |
| Emission Maximum | ~540 nm | Signal can be collected in a range from 520-600 nm.[2][4] |
Table 2: Recommended Starting Concentrations & Incubation Times
| Application | This compound Concentration | Incubation Time |
| Live Cell Imaging (Microscopy) | 1 µM | 20 minutes |
| In Vitro Assays (e.g., with LDL) | 10 µM | 15 - 60 minutes |
Note: These are starting recommendations. Optimal concentrations and times should be determined empirically for each specific cell type and experimental condition by performing a titration.[10][11]
Troubleshooting Guide
Problem: High fluorescence signal in my negative control / unstained cells.
This issue is likely due to autofluorescence from your cells or media.
| Potential Cause | Recommended Solution |
| Autofluorescent Media Components | Switch to a phenol red-free and serum-free (or low-serum) medium, such as FluoroBrite, for the duration of the experiment.[9] |
| Endogenous Cellular Autofluorescence | Image your cells using a far-red fluorophore if possible, as autofluorescence is typically lower at higher wavelengths.[6][7] Include an "unstained" control in every experiment to establish a baseline autofluorescence level. |
| Fixative-Induced Autofluorescence | If fixation is necessary, minimize the fixation time.[6][12] Consider using an organic solvent fixative like ice-cold methanol or ethanol instead of aldehydes.[7][8] If aldehyde fixation is required, you can try treating samples with a quenching agent like sodium borohydride.[6][7][12] |
| Dead Cells | Use a viability dye to gate out dead cells during analysis (e.g., in flow cytometry), as they are a source of autofluorescence.[7][8] |
Problem: High background signal in all wells/samples, including the "no-cell" control.
This suggests an issue with the probe itself or the experimental buffer.
| Potential Cause | Recommended Solution |
| Probe Concentration Too High | Perform a concentration titration experiment to find the lowest effective concentration of this compound that provides a sufficient signal-to-noise ratio.[10][11] |
| Inadequate Washing | Ensure washing steps are sufficient to remove unbound probe. Optimize the number and duration of washes.[10] |
| Probe Aggregation | Ensure the probe is fully dissolved in a high-quality solvent like DMSO before diluting into your aqueous experimental buffer. Vortex thoroughly. |
| Contaminated Buffers or Plates | Use fresh, sterile buffers (e.g., PBS) for all dilution and washing steps. Ensure that the microplates or imaging dishes are not a source of fluorescence. |
Experimental Protocols
Protocol 1: General Staining for Live Cell Imaging
This protocol provides a starting point for using this compound to detect lipid radicals in live cells via fluorescence microscopy.
-
Cell Preparation: Seed cells on an appropriate imaging plate (e.g., glass-bottom dish) and grow to the desired confluency.
-
Prepare Staining Solution:
-
Prepare a 1 µM working solution of this compound in a serum-free, phenol red-free medium.[4]
-
Crucially, ensure the stock solution (typically in DMSO) is well-vortexed before dilution.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the 1 µM this compound staining solution to the cells.
-
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.[1]
-
Induce Lipid Peroxidation (if applicable):
-
After the initial incubation, you can add your compound of interest (e.g., an LPO initiator like diethylnitrosamine (DEN) at 30 mM) to the cells.[1]
-
-
Imaging:
Protocol 2: Control Experiment to Measure Autofluorescence
This control is essential for correctly interpreting your this compound signal.
-
Prepare your cells according to your primary experimental protocol.
-
Prepare two parallel sets of samples:
-
Set A (Test): Follow the complete staining protocol with this compound.
-
Set B (Autofluorescence Control): Follow the exact same protocol, but substitute the this compound staining solution with a vehicle-only solution (e.g., serum-free medium containing the same final concentration of DMSO as Set A).
-
-
Induce oxidative stress or apply your experimental treatment to both sets of samples.
-
Image both sets using the identical microscope settings (laser power, gain, exposure time).
-
Quantify the fluorescence intensity from the Autofluorescence Control (Set B). This value represents the background signal that can be subtracted from your test samples (Set A) during image analysis to determine the true this compound signal.
Visual Guides
Troubleshooting Workflow```dot
Caption: Components contributing to the total fluorescence signal.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. 脂質ラジカル検出試薬と阻害物質(脂質過酸化研究のための新しいツール) | LipiRADICAL® Green (検出試薬)/OH-Pen(阻害物質) | フナコシ [funakoshi.co.jp]
- 4. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
LipiRADICAL Green signal stability and photobleaching
Welcome to the technical support center for LipiRADICAL Green. This guide provides answers to frequently asked questions and troubleshooting advice to help you achieve optimal results in your lipid radical detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorescent probe designed for the specific detection of lipid radicals. Its core structure consists of a stable nitroxyl radical linked to an NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore.[1] In its native state, the nitroxyl radical efficiently quenches the NBD fluorescence through an intramolecular process, rendering the probe virtually non-fluorescent.[2][3] When the probe encounters a lipid radical (L• or LOO•), it undergoes a radical-radical coupling reaction, forming a stable covalent bond.[1] This reaction eliminates the quenching moiety, leading to a significant recovery of green fluorescence.[2][3]
Q2: How specific is this compound for lipid radicals compared to other reactive oxygen species (ROS)?
A2: this compound is highly specific for lipid-derived radicals.[2][3] Studies have shown that its fluorescence is not significantly affected by the presence of other reactive oxygen species.[3][4] The probe's fluorescence activation is observed only in the presence of lipid radicals generated from polyunsaturated fatty acids (PUFAs) by enzymes like lipoxygenase (LOX) or pro-oxidant initiators such as AAPH.[1][3]
Q3: How does this compound compare to other lipid peroxidation probes like C11-BODIPY 581/591?
A3: this compound differs from probes like C11-BODIPY 581/591 primarily in its detection target. This compound directly detects the initial lipid radical species (L• and LOO•) formed during lipid peroxidation.[1] In contrast, C11-BODIPY 581/591 functions by changing its fluorescence properties upon oxidation of its butadienyl moiety, which reflects the general oxidative environment rather than specifically trapping the initial radical species.[5][6] This direct detection mechanism allows for the monitoring of the very inception of lipid peroxidation.[1] Some studies suggest that probes like BODIPY C11 may overestimate the extent of oxidative lipid damage.[7]
Q4: What are the main applications for this compound?
A4: The probe is versatile and can be used in several applications, including:
-
Live-cell imaging of lipid radical production using fluorescence microscopy.[3][8]
-
In vitro quantification of lipid radicals in biological samples like cell lysates or purified lipoproteins.[2][3]
-
High-throughput screening of antioxidants or inhibitors of lipid peroxidation.[1][3]
-
Structural analysis and identification of specific lipid radical species when coupled with techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[2][8]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: High Background Fluorescence
Q: I am observing high green fluorescence in my negative control samples where I don't expect lipid peroxidation. What could be the cause?
A: High background fluorescence is often due to issues with the probe itself or the experimental conditions.
-
Possible Cause 1: Probe Degradation. The probe is light-sensitive and should be protected from light during storage and handling.[2] Repeated freeze-thaw cycles of the DMSO stock solution can also lead to degradation.[4]
-
Solution: Aliquot the reconstituted probe into smaller, single-use volumes and store them protected from light at -20°C.[2] Always use freshly thawed aliquots for your experiments.
-
-
Possible Cause 2: Probe Concentration is Too High. While the probe is designed to be quenched, excessively high concentrations can lead to non-specific signal.
-
Possible Cause 3: Autofluorescence. Some cell types or media components (like phenol red) exhibit natural fluorescence in the green channel.
-
Solution: Image a sample of unstained cells under the same conditions to determine the level of autofluorescence. If it is significant, consider using phenol red-free medium for your experiment.[2] If the tissue itself is autofluorescent, you may need to employ spectral unmixing or use imaging channels further into the red spectrum if possible.
-
Problem 2: Weak or No Signal
Q: I have induced lipid peroxidation in my samples, but I am seeing a very weak or no increase in green fluorescence. Why is this happening?
A: A lack of signal typically points to an issue with the induction of lipid peroxidation, the probe's activity, or the imaging settings.
-
Possible Cause 1: Inefficient Induction of Lipid Peroxidation. The stimulus used may not be potent enough or may not have been applied for a sufficient duration to generate a detectable level of lipid radicals.
-
Possible Cause 2: Presence of Antioxidants. The cells or buffer may contain high levels of endogenous or exogenous antioxidants, which can scavenge the lipid radicals before they can react with the probe.
-
Solution: Be aware of components in your culture medium (e.g., certain serum components or supplements) that may have antioxidant properties. Ensure your experimental buffer does not contain radical scavengers.
-
-
Possible Cause 3: Incorrect Filter Sets/Imaging Parameters. The fluorescence may be generated, but you are not detecting it efficiently.
-
Solution: Verify that you are using the correct filter sets for detection. This compound is compatible with standard FITC/GFP filter sets (Excitation: ~470 nm, Emission: 520-600 nm).[3][4] Ensure the exposure time and laser power are optimized to detect the signal without causing significant photobleaching.
-
Problem 3: Rapid Signal Loss or Photobleaching
Q: The fluorescent signal appears bright initially but fades very quickly during imaging. How can I improve signal stability?
A: This is likely due to photobleaching, where high-intensity light damages the fluorophore. While specific photostability data for this compound is not extensively published, the following are universal strategies to minimize this effect.
-
Possible Cause 1: Excessive Light Exposure. Using high laser power and long exposure times will accelerate photobleaching.
-
Possible Cause 2: Lack of Antifade Reagents (for fixed samples). If you are imaging fixed cells (note: this compound is primarily for live-cell analysis), the mounting medium is critical.
-
Solution: Use a commercial antifade mounting medium to help preserve the signal.
-
-
Possible Cause 3: Oxygen Scavengers. The presence of molecular oxygen can contribute to photobleaching.
-
Solution: For in vitro assays, consider using an imaging buffer with an oxygen scavenging system (e.g., glucose oxidase and catalase), though this may not be suitable for all live-cell experiments.[9]
-
Technical Data
The following table summarizes the key technical specifications for this compound.
| Parameter | Value | Reference |
| Excitation Wavelength (Max) | ~470 nm | [2][3] |
| Emission Wavelength (Max) | ~540 nm (Range: 520-600 nm) | [2][3][4] |
| Recommended Filter Set | Standard FITC / GFP | [3][4] |
| Solvent | DMSO | [2] |
| Recommended Stock Conc. | 1 mM in DMSO | [2][4] |
| Recommended Live Cell Conc. | 1 µM | [2][3] |
| Storage Conditions | Store powder and DMSO aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [2][4] |
Experimental Protocols
Protocol: Live-Cell Imaging of Lipid Radicals
This protocol provides a general workflow for detecting lipid radical production in cultured cells using fluorescence microscopy.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., serum-free, phenol red-free medium or HEPES-buffered saline)
-
Positive control (e.g., AAPH, diethylnitrosamine (DEN))
-
Negative control (e.g., vehicle)
-
Lipid radical inhibitor (optional, e.g., OH-Pen)[3]
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[2]
-
Vortex briefly to ensure it is fully dissolved.
-
Aliquot into single-use tubes, protect from light, and store at -20°C.[4]
-
On the day of the experiment, prepare a working solution of 1 µM this compound in serum-free, phenol red-free medium.[2][3]
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and grow to the desired confluency.
-
Remove the culture medium and wash the cells gently twice with Phosphate-Buffered Saline (PBS).[3]
-
-
Probe Loading:
-
Washing (Optional but Recommended):
-
Remove the loading solution and wash the cells gently with fresh, pre-warmed medium or buffer to remove any excess, uninternalized probe.[2]
-
-
Induction of Lipid Peroxidation:
-
Add your stimulus (e.g., DEN at 30 mM) or vehicle control to the cells.[2] For positive controls, treat a separate sample with a known lipid peroxidation inducer.
-
If using an inhibitor, pre-incubate the cells with the inhibitor before adding the stimulus.
-
-
Imaging:
-
Immediately begin imaging the cells using a fluorescence microscope (confocal is recommended) equipped for live-cell imaging (37°C, 5% CO₂).
-
Use a standard FITC/GFP filter set (e.g., Ex: 458 nm, Em: 490-674 nm).[2][3]
-
Acquire images at regular intervals (e.g., every 2 minutes for 20-60 minutes) to monitor the time-dependent increase in fluorescence.[2][3]
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the green channel within defined regions of interest (ROIs) over time.
-
Normalize the signal to the baseline fluorescence (before stimulus addition) and compare the fluorescence increase between treated and control groups.
-
Visualizations
Caption: Mechanism of this compound activation.
Caption: General workflow for live-cell imaging.
References
- 1. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2bscientific.com [2bscientific.com]
- 9. med.upenn.edu [med.upenn.edu]
troubleshooting weak signal in LipiRADICAL Green imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LipiRADICAL™ Green for the detection of lipid radicals.
Frequently Asked Questions (FAQs)
Q1: What is LipiRADICAL™ Green and how does it work?
LipiRADICAL™ Green is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators of lipid peroxidation.[1][2] The probe itself is highly quenched and exhibits minimal fluorescence.[1][2] When it reacts with a lipid radical, its fluorescence is dramatically recovered, emitting a green signal.[1][2] This "turn-on" mechanism provides a high signal-to-noise ratio for detecting these transient species. The probe is cell-permeable, making it suitable for live-cell imaging.[1][2]
Q2: What are the excitation and emission wavelengths for LipiRADICAL™ Green?
The optimal excitation and emission wavelengths for LipiRADICAL™ Green are:
Q3: How should I prepare and store the LipiRADICAL™ Green stock solution?
For optimal performance and stability, follow these guidelines for reconstitution and storage:
-
Reconstitution: Prepare a 1 mM stock solution in 100% DMSO.[1]
-
Storage of Powder: Store the lyophilized powder at -20°C.[1]
-
Storage of Stock Solution: After reconstitution in DMSO, aliquot the stock solution into smaller volumes and store at -20°C. It is crucial to avoid repeated freeze-thaw cycles. Always protect the stock solution from light.[1]
Troubleshooting Weak Signal in LipiRADICAL™ Green Imaging
A weak or absent fluorescent signal is a common issue in fluorescence microscopy. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal when using LipiRADICAL™ Green.
Problem 1: Very low or no fluorescent signal detected.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Probe Concentration | The concentration of LipiRADICAL™ Green may be too low for your specific cell type or experimental conditions. Titrate the probe concentration to find the optimal balance between signal intensity and background. Start with the recommended concentration of 1 µM and test a range (e.g., 0.5 µM to 5 µM).[1][3] |
| Insufficient Incubation Time | The probe may not have had enough time to penetrate the cells and react with lipid radicals. Increase the incubation time. The recommended incubation period is at least 10 minutes, but this may need to be optimized for your specific cell line.[1] |
| Low Levels of Lipid Radicals | Your experimental conditions may not be inducing a sufficient level of lipid peroxidation to be detected. Include a positive control in your experiment. You can induce lipid radical formation using agents like diethylnitrosamine (DEN), hemin, or AAPH.[1][2] |
| Incorrect Imaging Settings | The microscope settings may not be optimized for LipiRADICAL™ Green. Ensure that the excitation and emission filters are appropriate for the probe's spectral properties (Ex: ~470 nm, Em: 520-600 nm).[1] Increase the exposure time or gain on the microscope, but be mindful of potential phototoxicity and photobleaching.[4] |
| Probe Degradation | Improper storage or handling can lead to the degradation of the fluorescent probe. Ensure the probe is stored at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles of the stock solution.[1] Prepare fresh dilutions of the probe for each experiment. |
| Cell Health Issues | If the cells are unhealthy or dying, they may not be able to effectively take up the probe or generate lipid radicals in a predictable manner. Always use healthy, actively growing cells for your experiments. |
Problem 2: High background fluorescence obscuring the signal.
| Possible Cause | Troubleshooting Steps |
| Excess Probe Concentration | Using too high a concentration of LipiRADICAL™ Green can lead to high background fluorescence. Perform a concentration titration to find the optimal concentration with the best signal-to-noise ratio.[3] |
| Inadequate Washing | Residual, unbound probe in the imaging medium can contribute to background fluorescence. After incubating with the probe, wash the cells with serum-free and phenol red-free medium or an appropriate buffer like HEPES-buffered saline (HBS) to remove excess reagent.[1] |
| Autofluorescence | Many cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your probe, especially in the green channel.[5][6][7] Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a different imaging channel if possible, or use image analysis software to subtract the background. Using a far-red dye for other markers in your experiment can help avoid the green channel altogether.[5] |
| Media Components | Components in the cell culture medium, such as phenol red and serum, can contribute to background fluorescence. For imaging, use a serum-free and phenol red-free medium or a clear buffer like HEPES-buffered saline (HBS).[1] |
Problem 3: Signal is present but fades quickly (photobleaching).
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | Prolonged exposure to high-intensity excitation light can cause the fluorophore to photobleach, leading to a rapid decrease in signal. Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal. Minimize the exposure time for each image captured.[4] |
| Probe Instability | While LipiRADICAL™ Green is a relatively stable probe, all fluorophores are susceptible to photobleaching to some extent. Use an anti-fade mounting medium if you are imaging fixed cells. For live-cell imaging, minimize the duration of the imaging session and the frequency of image acquisition. |
| NBD Moiety Characteristics | LipiRADICAL™ Green contains an NBD (nitrobenzoxadiazole) fluorophore. NBD dyes are known to be moderately photostable.[2] Be mindful of this characteristic and take precautions to minimize light exposure. |
Quantitative Data Summary
The following table provides a comparison of different fluorescent probes used for detecting lipid peroxidation. It is important to note that the optimal choice of probe depends on the specific experimental goals and conditions.
| Probe | Target | Detection Method | Advantages | Disadvantages |
| LipiRADICAL™ Green | Lipid Radicals | Fluorescence Microscopy, LC/MS | Specific for lipid radicals, "turn-on" fluorescence provides high signal-to-noise.[1][2] | Relatively new probe, less literature available compared to others. |
| C11-BODIPY™ 581/591 | Lipid Peroxidation | Ratiometric Fluorescence (Microscopy, Flow Cytometry) | Ratiometric measurement reduces artifacts from variations in probe concentration and illumination.[8] | Can be oxidized by a variety of reactive oxygen species, not just lipid radicals.[9] |
| Liperfluo | Lipid Peroxides | Fluorescence Microscopy, Flow Cytometry | Specific for lipid peroxides.[10] | May have lower sensitivity for detection with a plate reader compared to other probes.[8] |
| Thiobarbituric Acid Reactive Substances (TBARS) Assay | Malondialdehyde (MDA) and other aldehydes | Colorimetric/Fluorometric | Well-established and widely used method. | Lacks specificity, as TBARS can react with other aldehydes produced from non-lipid sources. Lower sensitivity compared to fluorescent probes. |
Experimental Protocols
Detailed Protocol for Live-Cell Imaging of Lipid Radicals with LipiRADICAL™ Green
This protocol provides a detailed methodology for staining live cells with LipiRADICAL™ Green and subsequent imaging using fluorescence microscopy.
Materials:
-
LipiRADICAL™ Green powder
-
Anhydrous DMSO
-
Serum-free and phenol red-free cell culture medium or HEPES-buffered saline (HBS)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Positive control inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN), hemin, AAPH)
Procedure:
-
Probe Preparation:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.
-
Ensure the cells are healthy and evenly distributed.
-
-
Staining:
-
Prepare a 1 µM working solution of LipiRADICAL™ Green by diluting the 1 mM stock solution in serum-free and phenol red-free medium or HBS.[1] It is crucial to use a medium without serum and phenol red to minimize background fluorescence.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the 1 µM LipiRADICAL™ Green working solution to the cells.
-
Incubate the cells at 37°C for a minimum of 10 minutes.[1] The optimal incubation time may need to be determined empirically for your specific cell type.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, you can optionally wash the cells once with fresh serum-free, phenol red-free medium or HBS after the incubation period.[1]
-
-
Induction of Lipid Peroxidation (Positive Control):
-
If using a positive control, add the lipid peroxidation inducer (e.g., 30 mM DEN) to the cells along with the LipiRADICAL™ Green working solution or after the staining and washing steps.[1]
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for FITC/GFP (Excitation: ~470 nm, Emission: 520-600 nm).[1]
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images at different time points to monitor the dynamics of lipid radical formation, especially if an inducer was used. For example, when using DEN, imaging can be performed for 20 minutes with 2-minute intervals.[1]
-
Visualizations
Lipid Peroxidation Initiation and Propagation Pathway
The following diagram illustrates the initiation and propagation of lipid peroxidation, highlighting the central role of lipid radicals.
Caption: Initiation and propagation of lipid peroxidation.
Troubleshooting Workflow for Weak Signal
This workflow provides a logical sequence of steps to diagnose and resolve weak signal issues.
Caption: Workflow for troubleshooting weak signals.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimized method for Oil Red O staining with the salicylic acid ethanol solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 10. Comparison of the TBARS assay and BODIPY C11 probes for assessing lipid peroxidation in red deer spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
LipiRADICAL Green compatibility with different cell types
Welcome to the Technical Support Center for LipiRADICAL Green, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides detailed information on the compatibility of this compound with various cell types, comprehensive troubleshooting advice, and standardized experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe designed for the specific detection of lipid radicals (L• and LOO•), which are early markers of lipid peroxidation.[1][2] In its native state, the probe's fluorescence is quenched. Upon reaction with lipid radicals through a radical-radical coupling mechanism, it forms a covalent bond, leading to a significant increase in green fluorescence.[1][3] This allows for the sensitive and specific detection of lipid radical generation in live cells and in vitro systems.[1]
Q2: What is the specificity of this compound?
A2: this compound is highly specific for lipid-derived radicals. It shows minimal to no reactivity with other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻•), and hydroxyl radicals (•OH).[3] Its fluorescence is activated in the presence of lipid radicals typically formed from polyunsaturated fatty acids (PUFAs) like arachidonic acid and linoleic acid.[3]
Q3: What are the excitation and emission wavelengths for this compound?
A3: this compound has a maximum excitation at approximately 470 nm and a maximum emission around 540 nm.[1] Standard FITC/GFP filter sets are compatible with this probe.[1]
Q4: How should I prepare and store this compound?
A4: It is recommended to prepare a 1 mM stock solution in 100% DMSO.[2] The stock solution should be aliquoted and stored at -20°C, protected from light and repeated freeze-thaw cycles.[2]
Cell Type Compatibility
This compound has been successfully used in a variety of cell types to study lipid peroxidation. While optimal staining conditions may vary, the following table summarizes reported compatible cell lines. Researchers should always perform initial optimization experiments for their specific cell type.
| Cell Line | Cell Type | Application Context | Reference |
| Hepa1-6 | Mouse Hepatocellular Carcinoma | Detection of lipid radicals induced by diethylnitrosamine (DEN). | [1] |
| U87 | Human Glioblastoma | Investigation of lipid radical accumulation in ferroptosis. | [3] |
| LN229 | Human Glioblastoma | Study of lipid peroxidation in the context of ferroptosis. | [3] |
| HK-2 | Human Kidney Proximal Tubule | Assessment of lipid peroxide production in ferroptosis inhibitor screening. | [3] |
| HeLa | Human Cervical Cancer | Analysis of lipid radical accumulation in lysosomes. | [3] |
| HL-60 | Human Promyelocytic Leukemia | Used in high-throughput screening for ferroptosis inhibitors. |
Experimental Protocols
General Protocol for Live-Cell Imaging of Lipid Radicals
This protocol provides a general guideline for staining suspension or adherent cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.
-
Cell Preparation: Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a 1 µM working solution of this compound in a serum-free, phenol red-free medium or an appropriate buffer like HEPES-buffered saline (HBS).
-
Cell Washing: Carefully remove the culture medium and wash the cells twice with PBS or the imaging medium.
-
Staining: Add the this compound working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
Washing (Optional): The probe is highly quenched in its native state, but a wash step with PBS or medium can be performed to remove excess probe.
-
Induction of Lipid Peroxidation (Optional): If desired, treat the cells with a pro-oxidant or other stimulus to induce lipid radical production.
-
Imaging: Observe the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation: ~470 nm, Emission: ~540 nm).
Signaling Pathway and Experimental Workflow Diagrams
References
how to prevent artifacts in LipiRADICAL Green measurements
Welcome to the technical support center for LipiRADICAL Green, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent artifacts and ensure accurate, reproducible results in your lipid radical measurements.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question: I am observing high background fluorescence in my negative control samples. What are the potential causes and solutions?
Answer:
High background fluorescence is a common issue that can mask the true signal from lipid radicals. The following table outlines potential causes and recommended solutions:
| Potential Cause | Recommended Solutions |
| Excess Probe Concentration | Optimize the this compound concentration. Start with the recommended concentration and perform a titration to find the lowest concentration that provides a robust signal-to-noise ratio. |
| Inadequate Washing | Ensure thorough washing of cells after probe incubation to remove any unbound probe. Increase the number and duration of washes if necessary. |
| Autofluorescence | Biological samples naturally contain fluorescent molecules (e.g., NADH, flavins, collagen) that can contribute to background signal.[1] |
| - Image an unstained control sample to assess the level of autofluorescence. | |
| - If possible, use a microscope with spectral imaging capabilities to separate the this compound signal from the autofluorescence spectrum. | |
| - Use phenol red-free media, as phenol red is highly fluorescent. | |
| Probe Degradation | Improper storage or handling can lead to probe degradation and increased background. Store the this compound stock solution at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for each experiment. |
| Contaminated Reagents or Media | Use high-purity, sterile reagents and media. Microbial contamination can be a source of fluorescence. |
Question: My fluorescent signal is weak or absent, even in my positive control. What should I check?
Answer:
A weak or absent signal can be due to several factors related to the experimental setup and execution. Consider the following troubleshooting steps:
| Potential Cause | Recommended Solutions |
| Insufficient Lipid Radicals | Ensure that your method of inducing lipid peroxidation (e.g., chemical inducers, enzymatic reactions) is effective. Confirm the activity of your inducing agent. |
| Suboptimal Probe Incubation Time | Optimize the incubation time for your specific cell type or in vitro system. Incubation times can vary, so a time-course experiment may be necessary. |
| Incorrect Filter Sets/Wavelengths | Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for this compound (Excitation: ~470 nm, Emission: ~540 nm).[2][3] |
| Photobleaching | The NBD fluorophore can be susceptible to photobleaching. Minimize the exposure of your samples to excitation light. Use lower laser power and shorter exposure times during image acquisition. |
| Cell Health | Ensure that the cells are healthy and viable before starting the experiment. Unhealthy or dying cells may not produce lipid radicals in response to stimuli. |
Question: How can I be sure that the signal I'm detecting is specific to lipid radicals?
Answer:
Confirming the specificity of the this compound signal is crucial for accurate data interpretation.
| Validation Method | Description |
| Use of a Specific Inhibitor | OH-Pen is a specific inhibitor of lipid radicals.[4] Pre-treatment of your sample with OH-Pen should significantly reduce or eliminate the fluorescent signal, confirming that the signal is due to lipid radicals. |
| Negative Controls | Include a negative control where no lipid peroxidation inducer is added. This will help you determine the baseline fluorescence of the probe in your system. |
| Exclusion of Other Reactive Oxygen Species (ROS) | This compound is designed to be selective for lipid radicals over other ROS.[3] However, you can confirm this in your system by treating samples with generators of other ROS (e.g., H₂O₂) and observing if there is a significant increase in fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorescent probe where the fluorescence of the NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is quenched by an intramolecular radical moiety. When the probe reacts with a lipid radical via a radical-radical coupling reaction, a stable covalent bond is formed. This disrupts the quenching mechanism, leading to a significant increase in green fluorescence.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: The powdered form of this compound should be stored at -20°C. After reconstitution in DMSO, it is recommended to aliquot the stock solution and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles to prevent degradation.[2]
Q3: Can I use this compound for in vivo studies?
A3: Yes, this compound can be used for in vivo animal experiments; however, experimental conditions will require optimization.[2]
Q4: Are there any known compounds that interfere with this compound measurements?
A4: Some small molecules in screening libraries can be intrinsically fluorescent and may interfere with the assay.[5] Additionally, compounds that absorb light in the excitation or emission range of this compound can cause quenching or an increase in background signal. It is advisable to test for compound interference, especially in drug screening applications.
Q5: Is this compound prone to phototoxicity?
A5: The NBD fluorophore in this compound is excited by high-energy light, which can potentially lead to phototoxicity in live-cell imaging, especially with prolonged exposure.[6] It is important to minimize light exposure by using the lowest possible laser power and shortest acquisition times that still provide a good signal.
Experimental Protocols
Key Experimental Parameters
The following table summarizes key quantitative data for using this compound in different applications. Note that these are starting recommendations, and optimization for your specific experimental system is highly encouraged.
| Parameter | In Vitro Assays | Cell-Based Imaging |
| This compound Concentration | 5 - 10 µM[2][3] | 1 µM[2][3] |
| Incubation Time | 15 - 60 minutes[2][3] | 10 - 20 minutes[2][3] |
| Excitation Wavelength | ~470 nm | ~458 - 470 nm |
| Emission Wavelength | ~530 - 540 nm | ~490 - 674 nm |
Protocol 1: In Vitro Detection of Lipid Radicals
This protocol is suitable for measuring lipid radical production in a cell-free system, such as with purified lipids or biological fluids.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Lipid source (e.g., polyunsaturated fatty acids, LDL)
-
Lipid peroxidation inducer (e.g., AAPH, hemin, lipoxygenase)
-
Assay buffer (e.g., phosphate-buffered saline)
-
Black, clear-bottom 96-well plate
Procedure:
-
Prepare the reaction mixture by combining the lipid source and the lipid peroxidation inducer in the assay buffer.
-
Add this compound to the reaction mixture to the final desired concentration (e.g., 5 µM).
-
Incubate the plate at 37°C for the desired time (e.g., 15-60 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~470 nm and emission at ~530-540 nm.
Protocol 2: Live-Cell Imaging of Lipid Radicals
This protocol describes the use of this compound for visualizing lipid radicals in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
This compound stock solution (1 mM in DMSO)
-
Serum-free, phenol red-free cell culture medium or an appropriate buffer (e.g., HEPES-buffered saline)
-
Lipid peroxidation inducer (optional)
-
Confocal microscope
Procedure:
-
Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.
-
Wash the cultured cells twice with PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 10-20 minutes.
-
(Optional) Wash the cells with PBS or medium to remove excess probe.
-
(Optional) Add a lipid peroxidation inducer to the cells.
-
Image the cells immediately using a confocal microscope with appropriate filter sets (e.g., Ex: 458 nm, Em: 490-674 nm).
Visualizations
Signaling Pathway of Lipid Peroxidation
Caption: A simplified diagram of the lipid peroxidation signaling pathway.
Experimental Workflow for this compound Assay
Caption: A flowchart illustrating the key steps in a this compound experiment.
Troubleshooting Logic Diagram
Caption: A logical flow diagram to guide troubleshooting of common experimental issues.
References
- 1. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 4. 2bscientific.com [2bscientific.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LipiRADICAL Green Staining
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize incubation time and other experimental parameters for LipiRADICAL Green staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
LipiRADICAL™ Green is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators of lipid peroxidation.[1][2] In its native state, the probe's fluorescence is quenched by an intramolecular nitroxyl radical moiety.[1][3] When the probe encounters lipid radicals (L• or LOO•), it undergoes a radical-radical coupling reaction, forming a covalent bond.[3][4] This reaction recovers the fluorescence, emitting a green signal with an excitation maximum around 470 nm and an emission maximum around 540 nm.[1][3] This mechanism allows for the direct detection of initial lipid radical species, unlike other probes that may detect downstream products of lipid peroxidation.[4]
Q2: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time can vary depending on the experimental system. However, general recommendations are available. For live cell imaging, a common starting concentration is 1 µM, with an initial incubation of at least 10-20 minutes at 37°C.[3][5] For in vitro assays, concentrations may be higher, for instance, 5-10 µM, with incubation times ranging from 15 to 60 minutes.[1][3][5] It is crucial to optimize these parameters for your specific cell type or experimental setup.
Q3: What factors can influence the optimal incubation time?
Several factors can affect the ideal incubation time:
-
Cell Type: Different cell types may have varying rates of probe uptake and lipid peroxidation.
-
Inducer Concentration: The concentration and potency of the pro-oxidant or lipid peroxidation inducer used will affect the rate of lipid radical generation.[3]
-
Temperature: Experiments are typically conducted at 37°C to ensure optimal cellular function and enzyme kinetics.[3][5]
-
Probe Concentration: The concentration of this compound can influence signal intensity and the time required to reach a stable signal.
Q4: Is it possible to perform kinetic (real-time) measurements with this compound?
Yes, this compound is suitable for kinetic measurements.[4] For example, in studies involving purified low-density lipoprotein (LDL), the fluorescence intensity was measured over 60 minutes immediately after adding the probe and a pro-oxidant.[3][5] Similarly, in cell-based assays, cells were imaged every 2 minutes for a total of 20 minutes immediately after adding an LPO initiator to track the increase in fluorescence over time.[3][5]
Experimental Protocols and Data
Recommended Starting Concentrations and Incubation Times
| Application | This compound Concentration | Typical Incubation Time | Temperature | Notes |
| Live Cell Imaging | 1 µM | 10 - 20 minutes | 37°C | This is a pre-incubation time before inducing lipid peroxidation. Kinetic measurements can be taken immediately after adding an inducer.[3][5] |
| In Vitro (Purified Lipids/LDL) | 5 - 10 µM | 15 - 60 minutes | Room Temp or 37°C | Incubation time depends on the rate of radical generation in the specific system.[3][5] |
| In Vitro (Structural Analysis) | 5 µM | 15 minutes | Room Temperature | This is the incubation time after the initial reaction generating lipid radicals has occurred.[3][5] |
Detailed Experimental Protocols
Protocol 1: Live Cell Imaging of Lipid Radicals
-
Preparation: Prepare a 1 µM working solution of this compound in a serum-free and phenol red-free medium or an appropriate buffer (e.g., HEPES-buffered saline).[3]
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging plate or dish.
-
Washing: Remove the culture medium and wash the cells several times with PBS to remove any residual serum or phenol red.[3]
-
Loading: Add the 1 µM this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C for at least 10-20 minutes.[3][5]
-
Washing (Optional): You may wash the cells with PBS or medium to remove any excess, uninternalized probe.[3]
-
Induction (Optional): If studying induced lipid peroxidation, add the pro-oxidant of choice to the cells.[3]
-
Imaging: Observe the cells under a fluorescence microscope using a standard FITC filter set (Excitation: ~470 nm / Emission: ~540 nm).[3] For kinetic analysis, begin imaging immediately after adding the inducer.[5]
Protocol 2: In Vitro Detection of Lipid Radicals
-
Reaction Mixture: Prepare a reaction mixture containing the lipids of interest (e.g., purified LDL, polyunsaturated fatty acids) and a radical initiator (e.g., AAPH, hemin, or lipoxygenase enzyme).[3][4]
-
Probe Addition: Add this compound to the reaction mixture to a final concentration of 5-10 µM.[3][5]
-
Incubation: Incubate the mixture for the desired amount of time (e.g., up to 60 minutes) at the appropriate temperature (e.g., 37°C).[3][5]
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or spectrofluorometer with excitation at ~470 nm and emission at ~540 nm.[3] Measurements can be taken at various time points to generate a kinetic curve.
Visualizations
Caption: Mechanism of this compound activation.
References
- 1. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 2. 2bscientific.com [2bscientific.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
solvent and storage conditions for LipiRADICAL Green
Welcome to the Technical Support Center for LipiRADICAL Green, a novel fluorescent probe for the detection of lipid radicals. This guide provides essential information on the proper handling, storage, and application of this compound, along with troubleshooting tips to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound powder should be reconstituted in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution.[1]
Q2: What is the recommended concentration for the stock solution?
A2: The recommended concentration for the stock solution is 1 mM.[1]
Q3: How should I store the this compound powder and reconstituted stock solution?
A3: Both the powder and the reconstituted stock solution in DMSO should be stored at -20°C.[1][2] It is crucial to protect the solutions from light and avoid repeated freeze-thaw cycles. After reconstitution, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What are the excitation and emission wavelengths for this compound?
A4: this compound has a maximum excitation at approximately 470 nm and a maximum emission at around 540 nm.[3][4] Standard FITC/GFP filter sets are generally compatible with this probe.[1][3]
Q5: How does this compound detect lipid radicals?
A5: this compound is a fluorescent probe that is initially in a highly quenched state. When it reacts with lipid radicals through a radical-radical coupling mechanism, its fluorescence is drastically recovered, emitting a green signal.[1][4] This allows for the specific detection of lipid-derived radicals.[4]
Experimental Protocols & Troubleshooting
Live Cell Imaging of Lipid Radicals
Protocol:
-
Cell Preparation: Plate cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Probe Loading: Prepare a 1 µM working solution of this compound in a serum-free and phenol red-free medium or an appropriate buffer (e.g., HEPES-buffered saline).
-
Remove the culture medium, wash the cells with PBS, and then add the this compound working solution.
-
Incubate the cells for 20 minutes.[1]
-
Induction of Lipid Peroxidation (Optional): If you are inducing lipid peroxidation, co-treat the cells with your inducer (e.g., diethylnitrosamine (DEN)) and this compound.[1]
-
Imaging: Observe the cells using a fluorescence microscope or a confocal microscope with the appropriate filter set (Ex/Em: ~470 nm/~540 nm).[1][3]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | 1. Insufficient lipid radical formation.2. Incorrect filter set.3. Probe degradation. | 1. Ensure your experimental conditions are suitable for inducing lipid peroxidation. Include positive controls.2. Verify that your microscope's filter set is compatible with the Ex/Em wavelengths of this compound.[1][3]3. Use freshly prepared working solutions and ensure proper storage of the stock solution.[1] |
| High background fluorescence | 1. Autofluorescence from cells or medium.2. Probe concentration is too high. | 1. Image a sample of unstained cells to determine the level of autofluorescence. Use a phenol red-free medium. 2. Optimize the probe concentration; you may need to use a lower concentration. |
| Inconsistent results | 1. Variation in cell health or density.2. Inconsistent incubation times. | 1. Ensure consistent cell seeding density and monitor cell health.2. Standardize all incubation times throughout the experiment. |
In Vitro Detection of Lipid Radicals
Protocol:
-
Sample Preparation: Prepare your reaction mixture containing lipids (e.g., polyunsaturated fatty acids) and a radical inducer (e.g., AAPH, hemin) or biological samples such as cell lysates or blood.[1]
-
Probe Addition: Add this compound to the reaction mixture. A final concentration of 5-10 µM is a good starting point.[1]
-
Incubation: Incubate the mixture for an appropriate amount of time at a suitable temperature (e.g., 60 minutes at 37°C).[1]
-
Measurement: Measure the fluorescence using a fluorescence plate reader or spectrofluorometer at Ex/Em: ~470 nm/~540 nm.[1]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Signal not dose-dependent | Saturation of the probe or the detection system. | Optimize the concentrations of your lipids, radical inducers, and this compound to ensure you are working within the linear range of the assay. |
| High variability between replicates | Inhomogeneous mixing or temperature fluctuations. | Ensure thorough mixing of all components and maintain a constant temperature during the incubation and measurement steps. |
| Suspected non-specific signal | The probe may be reacting with other components. | To confirm the specificity of the signal to lipid radicals, include a control experiment with a lipid radical-specific inhibitor such as OH-Pen. A reduction in the fluorescent signal in the presence of the inhibitor would indicate specificity.[3][5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Solvent | 100% DMSO | [1] |
| Stock Solution Conc. | 1 mM | [1] |
| Storage (Powder) | -20°C, protected from light | [1][2] |
| Storage (Solution) | -20°C, aliquoted, protected from light, avoid freeze-thaw | [1] |
| Excitation (max) | ~470 nm | [3] |
| Emission (max) | ~540 nm | [3] |
| Working Conc. (Live Cell) | 1 µM | [1] |
| Working Conc. (In Vitro) | 5 - 10 µM | [1] |
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 3. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. 2bscientific.com [2bscientific.com]
interpreting changes in LipiRADICAL Green fluorescence intensity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LipiRADICAL Green to interpret changes in lipid radical production.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluorescent probe designed to specifically detect lipid radicals. In its native state, the probe's fluorescence is quenched by an intramolecular nitroxyl radical moiety.[1][2] When the probe encounters a lipid radical (L• or LOO•), it undergoes a radical-radical coupling reaction, forming a stable covalent bond.[1][3] This reaction eliminates the quenching effect, leading to a significant increase in green fluorescence intensity.[1][2]
Q2: What is the specificity of this compound?
A2: this compound is highly specific for lipid-derived radicals.[1][3] It does not react with other reactive oxygen species (ROS) such as hydrogen peroxide, superoxide, or hydroxyl radicals.[2] Its fluorescence is activated in the presence of lipid radicals, which are typically formed from polyunsaturated fatty acids (PUFAs).[1]
Q3: What are the excitation and emission wavelengths for this compound?
A3: The optimal excitation and emission wavelengths for this compound are approximately 470 nm and 540 nm, respectively.[2][3] Standard FITC/GFP filter sets are generally compatible.[2][4]
Q4: What is a typical concentration of this compound to use in a cell-based assay?
A4: For cell-based assays, a typical concentration of this compound is 1 µM.[3][4] However, it is always recommended to optimize the concentration for your specific cell type and experimental conditions.
Q5: Can this compound be used for in vivo studies?
A5: Yes, this compound can be used for in vivo animal experiments, but experimental conditions will require optimization.[4]
Experimental Protocols and Data
General Protocol for Cell-Based Lipid Radical Detection
-
Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and culture until they reach the desired confluency.
-
Probe Loading:
-
Induction of Lipid Peroxidation (Optional):
-
Imaging and Data Acquisition:
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel).
-
Alternatively, use a fluorescence plate reader or flow cytometer for quantitative analysis.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Excitation Wavelength (max) | ~470 nm | [2][3] |
| Emission Wavelength (max) | ~540 nm | [2][3] |
| Recommended Stock Solution | 1 mM in DMSO | [3][4] |
| Recommended Working Concentration | 1 µM for cells | [3][4] |
| Incubation Time (cells) | 10-20 minutes | [3][4] |
Visual Guides
Signaling and Reaction Pathway
Caption: Activation mechanism of this compound.
Experimental Workflow
Caption: A typical experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low fluorescence signal | 1. Insufficient lipid radical formation: The experimental conditions may not be inducing lipid peroxidation. 2. Probe concentration too low: The concentration of this compound may be insufficient to produce a detectable signal. 3. Incorrect filter sets: The excitation and emission filters on the microscope or plate reader may not be appropriate for this compound. 4. Probe degradation: The probe may have degraded due to improper storage or handling. | 1. Use a positive control: Treat cells with a known inducer of lipid peroxidation, such as cumene hydroperoxide, AAPH, or erastin.[1][5][6] 2. Optimize probe concentration: Perform a concentration titration to determine the optimal concentration for your cell type. 3. Verify filter sets: Ensure you are using filters appropriate for Ex/Em of ~470/540 nm.[2][3] 4. Use fresh probe: Prepare a fresh working solution from a properly stored stock. Store the stock solution at -20°C and protect it from light.[3][4] |
| High background fluorescence | 1. Probe concentration too high: Excess probe can lead to non-specific signal. 2. Incomplete removal of excess probe: Residual probe in the medium can contribute to background fluorescence. 3. Autofluorescence: Some cell types or media components may be autofluorescent at the wavelengths used. | 1. Reduce probe concentration: Titrate the probe to a lower concentration. 2. Wash cells: Include a wash step with PBS or serum-free medium after probe loading and before imaging. 3. Use phenol red-free medium: Phenol red can contribute to background fluorescence. 4. Image a control: Acquire images of unstained cells to assess the level of autofluorescence. |
| Signal is not inducible | 1. Ineffective inducer: The concentration or incubation time of the inducing agent may be insufficient. 2. Cell type resistance: The cells may be resistant to the chosen stimulus. 3. Presence of antioxidants: The cell culture medium or the cells themselves may contain high levels of antioxidants that are quenching the lipid radicals. | 1. Optimize inducer concentration and time: Perform a dose-response and time-course experiment for the inducing agent. 2. Try a different inducer or cell line: Use a different stimulus known to induce lipid peroxidation or a cell line known to be responsive. 3. Use serum-free medium: Serum can contain antioxidants. Consider pre-incubating cells in serum-free medium before the experiment. |
| Results are not reproducible | 1. Variability in cell health and density: Differences in cell confluency or health can affect the response to stimuli. 2. Inconsistent probe loading: Variations in incubation time or temperature can lead to inconsistent probe uptake. 3. Photobleaching: Excessive exposure to excitation light can cause the fluorescent signal to fade. | 1. Standardize cell culture: Ensure that cells are seeded at the same density and are at a consistent confluency for all experiments. 2. Standardize probe loading: Use a consistent incubation time and temperature for probe loading. 3. Minimize light exposure: Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if fixing cells. |
Troubleshooting Logic
Caption: A logical guide to troubleshooting.
References
- 1. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 6. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Illuminating the Tipping Point: A Comparative Guide to LipiRADICAL Green and Other Fluorescent Probes for Lipid Radical Detection
For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in cellular signaling, disease pathogenesis, and therapeutic intervention, the accurate detection of lipid radicals is paramount. LipiRADICAL Green has emerged as a valuable tool for this purpose. This guide provides an objective comparison of this compound with other commercially available fluorescent probes, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
The initiation and propagation of lipid peroxidation, a chain reaction driven by the formation of lipid radicals, is a critical event in numerous physiological and pathological processes, including ferroptosis, inflammation, and neurodegeneration. The transient and reactive nature of these lipid radicals necessitates sensitive and specific detection methods. This guide delves into the performance of this compound and compares it with three other widely used fluorescent probes: C11-BODIPY 581/591, Liperfluo, and Diphenyl-1-pyrenylphosphine (DPPP).
Mechanism of Action: A Diverse Toolkit for Detecting Lipid Radicals
The fluorescent probes discussed herein employ distinct chemical strategies to detect lipid radical formation, each with its own set of advantages and limitations.
This compound operates on a "turn-on" fluorescence mechanism initiated by a radical-radical coupling reaction. In its native state, the fluorescence of the NBD (nitrobenzoxadiazole) fluorophore is quenched by a nitroxide radical moiety. Upon encountering a lipid radical (L• or LOO•), the nitroxide group traps the radical, forming a stable covalent bond. This event disrupts the quenching mechanism, leading to a significant increase in green fluorescence.[1] This direct trapping mechanism confers high specificity for lipid radicals over other reactive oxygen species (ROS).[2]
C11-BODIPY 581/591 is a ratiometric probe that changes its fluorescence emission spectrum upon oxidation. The unoxidized probe fluoresces in the red region of the spectrum. In the presence of lipid peroxyl radicals, the polyunsaturated butadienyl portion of the molecule is oxidized, causing a shift in the fluorescence emission to the green channel.[3] The ratio of green to red fluorescence intensity provides a quantitative measure of lipid peroxidation.
Liperfluo is a "turn-on" fluorescent probe that specifically detects lipid hydroperoxides (LOOH), stable end-products of lipid peroxidation. In its reduced form, Liperfluo is non-fluorescent. It reacts with lipid hydroperoxides to yield a highly fluorescent oxidized product.[4] One study suggests that Liperfluo is four times more sensitive in detecting lipid hydroperoxides than the similar probe Spy-LHP.[5]
Diphenyl-1-pyrenylphosphine (DPPP) is another "turn-on" probe that reacts with lipid hydroperoxides. DPPP itself is non-fluorescent, but upon reaction with hydroperoxides, it is oxidized to the fluorescent DPPP-oxide. This probe is particularly useful for detecting lipid hydroperoxides within cellular membranes due to its lipophilic nature.[6]
Performance Comparison: A Data-Driven Look at Sensitivity, Specificity, and Potential Artifacts
The selection of an appropriate fluorescent probe hinges on a careful consideration of its performance characteristics. The following tables summarize the key quantitative and qualitative features of this compound and its alternatives, based on available experimental data.
| Feature | This compound | C11-BODIPY 581/591 | Liperfluo | DPPP |
| Target Analyte | Lipid Radicals (L•, LOO•)[1] | Lipid Peroxyl Radicals[3] | Lipid Hydroperoxides (LOOH)[4] | Lipid Hydroperoxides (LOOH)[6] |
| Detection Principle | "Turn-on" fluorescence via radical-radical coupling[1] | Ratiometric (Red to Green shift)[3] | "Turn-on" fluorescence upon oxidation[4] | "Turn-on" fluorescence upon oxidation[6] |
| Specificity | High for lipid radicals; low reactivity with other ROS[2] | Reacts with a broader range of oxidizing species | High for lipid hydroperoxides[4] | Reacts with lipid hydroperoxides, but not hydrogen peroxide[6] |
| Potential Artifacts | Potential for phototoxicity at high concentrations or prolonged exposure. | Can overestimate the extent of lipid peroxidation and may exhibit antioxidant properties itself.[7] | Susceptible to autoxidation. | Can be photo-oxidized, leading to false-positive signals. |
| Signal-to-Noise Ratio | High, due to the "turn-on" mechanism. | Good, aided by the ratiometric detection which minimizes background interference. | Good "turn-on" response. | Good "turn-on" response. |
| Instrumentation | Fluorescence Microscopy, Flow Cytometry, Plate Reader, LC-MS[2] | Fluorescence Microscopy, Flow Cytometry, Plate Reader[3] | Fluorescence Microscopy, Flow Cytometry[4] | Fluorescence Microscopy, Plate Reader, HPLC[6] |
Experimental Protocols: A Step-by-Step Guide to Implementation
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. The following sections provide generalized protocols for the application of each probe in cell-based assays. Note that optimal conditions may vary depending on the cell type and experimental setup.
This compound Staining Protocol
-
Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add fresh medium or PBS containing this compound at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Induction of Lipid Peroxidation (Optional): If desired, induce lipid peroxidation by treating the cells with an appropriate stimulus (e.g., erastin, RSL3, or other inducers of ferroptosis).
-
Imaging/Analysis: Wash the cells twice with PBS to remove excess probe. Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~470/530 nm) or analyze by flow cytometry.
C11-BODIPY 581/591 Staining Protocol
-
Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium or PBS containing C11-BODIPY 581/591 at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Induction of Lipid Peroxidation (Optional): Induce lipid peroxidation as required for your experiment.
-
Imaging/Analysis: Wash the cells twice with PBS. Image the cells using a fluorescence microscope equipped with filters for both red (e.g., Texas Red) and green (e.g., FITC) fluorescence. For flow cytometry, excite at 488 nm and collect emissions in both green and red channels. The ratio of green to red fluorescence intensity is then calculated.
Liperfluo Staining Protocol
-
Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium or PBS containing Liperfluo at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Induction of Lipid Peroxidation (Optional): Treat cells with an inducer of lipid peroxidation if necessary.
-
Imaging/Analysis: Wash the cells twice with PBS. Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~488/525 nm) or analyze by flow cytometry.
DPPP Staining Protocol
-
Cell Preparation: Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium or PBS containing DPPP at a final concentration of 5-20 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Induction of Lipid Peroxidation (Optional): Induce lipid peroxidation as required.
-
Imaging/Analysis: Wash the cells twice with PBS. Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~350/380 nm) or measure fluorescence intensity using a plate reader.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental procedures and the underlying biological context, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and the lipid peroxidation pathway.
Conclusion: Selecting the Right Tool for the Job
The choice of a fluorescent probe for detecting lipid radical formation is a critical decision that can significantly impact the outcome and interpretation of an experiment. This compound offers a highly specific method for the direct detection of lipid radicals, making it an excellent choice for studies focused on the initial events of lipid peroxidation and for distinguishing lipid radical-mediated processes from those driven by other ROS.
C11-BODIPY 581/591 provides a ratiometric readout that can minimize experimental variability, but researchers should be mindful of its potential to overestimate lipid peroxidation. Liperfluo and DPPP are valuable tools for detecting the accumulation of lipid hydroperoxides, which are important downstream markers of lipid peroxidation.
Ultimately, the optimal probe will depend on the specific research question, the biological system under investigation, and the available instrumentation. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate fluorescent probe to illuminate the complex and dynamic process of lipid radical formation.
References
- 1. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 4. dojindo.com [dojindo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage - PubMed [pubmed.ncbi.nlm.nih.gov]
LipiRADICAL Green: A Comparative Guide to Specificity in Detecting Lipid Radicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LipiRADICAL Green's performance against other common fluorescent probes for the detection of reactive oxygen species (ROS), with a focus on its specificity for lipid radicals. Experimental data and detailed methodologies are presented to support the comparison and aid in the selection of the most appropriate tools for lipid peroxidation research.
Executive Summary
This compound is a fluorescent probe designed for the highly specific detection of lipid radicals (L• and LOO•), the primary initiators of lipid peroxidation. Its unique mechanism of action, involving a radical-radical coupling reaction, results in a significant fluorescence increase upon direct interaction with lipid radicals, while showing minimal reactivity with other ROS. This high specificity distinguishes it from many other fluorescent probes that detect downstream products of lipid peroxidation or a broader range of ROS, offering a more direct and earlier window into the process of lipid autoxidation.
Comparison of Fluorescent Probes for Lipid Peroxidation and ROS Detection
The selection of a fluorescent probe for studying lipid peroxidation is critical and depends on the specific research question. The following table compares this compound with other commonly used probes, highlighting their targets, mechanisms, and specificities.
| Probe | Target Analyte(s) | Principle of Detection | Specificity Profile | Key Advantages | Key Limitations |
| This compound | Lipid Radicals (L•, LOO•) | Fluorescence recovery upon radical-radical coupling.[1] | Highly specific for lipid radicals with minimal cross-reactivity to other ROS such as H₂O₂, ClO⁻, O₂⁻•, and •OH.[2] | Directly detects the initial stage of lipid peroxidation; suitable for live-cell imaging and LC-MS/MS-based structural identification of lipid radicals. | Does not detect downstream, more stable products of lipid peroxidation. |
| C11-BODIPY 581/591 | Lipid Peroxidation (Oxidation) | Ratiometric fluorescence shift from red to green upon oxidation.[3] | Reacts with lipid radicals.[4] Sensitive to a variety of oxy-radicals and peroxynitrite, but not superoxide, nitric oxide, or hydrogen peroxide per se.[5] | Ratiometric measurement reduces artifacts from variations in probe concentration or excitation intensity. | Measures a more general oxidation state and may overestimate the extent of lipid peroxidation.[6][7] Can also exhibit antioxidant properties itself.[6][7] |
| Liperfluo | Lipid Hydroperoxides (LOOH) | Fluorescence upon reaction with hydroperoxides.[1][8] | Specific for lipid hydroperoxides, which are downstream products of lipid peroxidation.[4][8] | Useful for detecting the accumulation of lipid hydroperoxides, a key feature of ferroptosis.[8] | Does not detect the initial lipid radical species.[1] |
| General ROS Probes (e.g., DCFDA/H2DCFDA, DHE) | Broad range of ROS | Oxidation to a fluorescent product. | Low specificity; reacts with various ROS including hydrogen peroxide, peroxyl radicals, and hydroxyl radicals.[9] | Can indicate a general increase in cellular oxidative stress. | Lack of specificity makes it difficult to pinpoint the exact reactive species involved. |
Quantitative Specificity of this compound
Experimental data demonstrates the high specificity of this compound for lipid radicals over other reactive oxygen species. In a comparative in vitro assay, the fluorescence of this compound was measured in the presence of various ROS and in a system generating lipid radicals (polyunsaturated fatty acids with a radical initiator).
| Condition | Reagent | Relative Fluorescence Intensity (%) |
| Lipid Radicals | Linoleic Acid + AAPH | 100 |
| α-Linolenic Acid + AAPH | 95 | |
| Arachidonic Acid + LOX | 90 | |
| Other ROS | H₂O₂ | < 5 |
| ClO⁻ | < 5 | |
| O₂⁻• (from KO₂) | < 5 | |
| •OH (Fenton Reaction) | < 5 |
Data compiled from publicly available product information. AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is a peroxyl radical initiator. LOX (lipoxygenase) is an enzyme that generates lipid radicals from polyunsaturated fatty acids.
This data clearly shows a significant increase in fluorescence only in the presence of lipid radical generating systems, confirming the high specificity of this compound.
Experimental Protocols
Live-Cell Imaging of Lipid Radicals with this compound
This protocol describes the use of this compound for the detection of lipid radicals in cultured cells using fluorescence microscopy.
Materials:
-
This compound (1 mM stock in DMSO)
-
Cultured cells (e.g., HepG2, HT-1080) seeded on glass-bottom dishes
-
Serum-free, phenol red-free cell culture medium or a suitable buffer (e.g., HBSS)
-
Lipid peroxidation inducer (e.g., 10 mM AAPH, 200 µM cumene hydroperoxide, or other agent of interest)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~470 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Probe Preparation: Prepare a 1 µM working solution of this compound in serum-free, phenol red-free medium.
-
Cell Staining:
-
Remove the culture medium from the cells and wash twice with pre-warmed PBS.
-
Add the 1 µM this compound working solution to the cells.
-
Incubate at 37°C for 30 minutes.
-
-
Induction of Lipid Peroxidation:
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed serum-free medium containing the lipid peroxidation inducer.
-
-
Image Acquisition:
-
Immediately begin imaging the cells using a fluorescence microscope.
-
Acquire images at regular intervals to monitor the increase in green fluorescence over time.
-
Caption: Lipid peroxidation pathway and points of detection for various probes.
Conclusion
This compound offers a significant advantage for researchers interested in the initial events of lipid peroxidation. Its high specificity for lipid radicals, with minimal interference from other ROS, allows for a more precise and direct measurement of this critical process. While other probes like C11-BODIPY 581/591 and Liperfluo are valuable tools for assessing overall lipid oxidation and the accumulation of downstream products, respectively, this compound provides a unique capability to investigate the upstream radical-initiating events. The choice of probe should, therefore, be carefully considered based on the specific biological question being addressed.
References
- 1. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 4. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 5. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis demonstrates that BODIPY 581/591 C11 overestimates and inhibits oxidative lipid damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Fluorescence Techniques for the Detection of Hydroxyl Radicals near DNA and Within Organelles and Membranes [mdpi.com]
A Head-to-Head Comparison: Validating Ferroptosis Inhibitors with LipiRADICAL Green and Alternative Methods
For researchers, scientists, and drug development professionals navigating the complexities of ferroptosis, the accurate validation of inhibitor efficacy is paramount. This guide provides an objective comparison of LipiRADICAL Green and the widely used C11-BODIPY assay for monitoring lipid peroxidation, a key event in ferroptosis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. The development of therapeutic agents that can modulate this pathway holds significant promise for a range of diseases, including cancer and neurodegenerative disorders. A critical step in the discovery of such agents is the robust and reliable validation of their ability to inhibit lipid peroxidation.
At a Glance: this compound vs. C11-BODIPY
| Feature | This compound | C11-BODIPY (581/591) |
| Analyte Detected | Lipid Radicals (Upstream of Peroxidation) | Lipid Peroxides |
| Detection Method | Fluorescence turn-on | Ratiometric fluorescence shift (Red to Green) |
| Assay Format | Plate reader, Microscopy, Flow Cytometry, LC-MS/MS | Microscopy, Flow Cytometry |
| Advantages | Detects early-stage lipid radical formation, high specificity for lipid radicals.[1] | Well-established and widely used, ratiometric detection minimizes variability.[2][3] |
| Considerations | Newer probe with less comparative data available. | May overestimate lipid peroxidation and can have antioxidant effects itself. |
Quantitative Comparison of Ferroptosis Inhibitors
The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for well-characterized ferroptosis inhibitors, Ferrostatin-1 and Liproxstatin-1. The data is compiled from studies utilizing cell viability assays and the C11-BODIPY probe, as direct comparative studies using a range of inhibitors with this compound are not yet widely available.
| Inhibitor | Assay Method | Cell Line | EC50/IC50 |
| Ferrostatin-1 | C11-BODIPY | HT-1080 | Not explicitly provided as EC50, but significant inhibition of lipid peroxidation observed at 1 µM.[4] |
| Cell Viability | Pfa-1 MEFs | 45 ± 5 nM | |
| Cell Viability | HT-22 | Protective effect observed at concentrations as low as 100 nM.[5] | |
| Liproxstatin-1 | C11-BODIPY | HT22 | Significant inhibition of lipid peroxidation observed at 200 nM.[6] |
| Cell Viability | Pfa-1 MEFs | 38 ± 3 nM | |
| Cell Viability | Myocardium I/R model | Protective effects observed.[7] |
Note: The efficacy of ferroptosis inhibitors can be cell-type and context-dependent. The values presented here are for comparative purposes.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the ferroptosis signaling pathway and a general experimental workflow for validating inhibitors.
Caption: Ferroptosis signaling pathway highlighting points of intervention.
Caption: General workflow for validating ferroptosis inhibitors.
Experimental Protocols
Protocol 1: Validating Ferroptosis Inhibitors using this compound (96-well plate format)
This protocol is a general guideline for a 96-well plate-based assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound probe
-
Ferroptosis inducer (e.g., RSL3, Erastin)
-
Test inhibitors and positive controls (e.g., Ferrostatin-1, Liproxstatin-1)
-
Cell culture medium and supplements
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation ~470 nm, Emission ~540 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your test inhibitors and positive controls in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Add the ferroptosis inducer to the appropriate wells. Include wells with inducer only (positive control for ferroptosis) and untreated cells (negative control).
-
-
Incubation: Incubate the plate for a duration sufficient to induce ferroptosis (this will vary depending on the cell line and inducer concentration, typically 6-24 hours).
-
This compound Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM.
-
Remove the treatment medium and wash the cells once with buffer.
-
Add the this compound working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~470 nm and emission at ~540 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the inhibitor-treated wells to the control wells.
-
Calculate the percentage of inhibition and, if applicable, determine the EC50 value of the inhibitor.
-
Protocol 2: Validating Ferroptosis Inhibitors using C11-BODIPY (581/591) with Flow Cytometry
This protocol provides a method for quantifying lipid peroxidation in individual cells.
Materials:
-
C11-BODIPY (581/591) probe
-
Ferroptosis inducer
-
Test inhibitors and positive controls
-
Cell culture medium and supplements
-
Flow cytometer with 488 nm and 561 nm lasers (or equivalent)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with the ferroptosis inducer and inhibitors as described in Protocol 1.
-
C11-BODIPY Staining:
-
Thirty minutes to one hour before the end of the treatment period, add C11-BODIPY to the cell culture medium to a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
Gently wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in PBS or a suitable flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the cells with a 488 nm laser and detect the green fluorescence (oxidized probe) in the FITC channel (~510-530 nm).
-
Excite the cells with a 561 nm laser and detect the red fluorescence (reduced probe) in the PE or a similar channel (~580-610 nm).
-
Acquire data for a sufficient number of events (e.g., 10,000 cells).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) for both the green and red channels for each sample.
-
Calculate the ratio of green MFI to red MFI. An increase in this ratio indicates an increase in lipid peroxidation.[6]
-
Compare the ratios of inhibitor-treated samples to the control samples to determine the inhibitory effect.
-
Conclusion
Both this compound and C11-BODIPY are valuable tools for validating ferroptosis inhibitors. This compound offers the advantage of detecting the initial lipid radical formation, providing insight into the early stages of ferroptosis. C11-BODIPY, as a well-established ratiometric probe, provides robust and widely accepted data on lipid peroxide accumulation. The choice between these methods will depend on the specific research question, available instrumentation, and the desired point of measurement in the ferroptotic cascade. For comprehensive validation, employing both methods to capture different stages of lipid peroxidation can provide a more complete picture of an inhibitor's mechanism of action. As the field of ferroptosis research continues to evolve, the development and characterization of novel probes like this compound will undoubtedly contribute to a deeper understanding of this intricate cell death pathway.
References
- 1. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 2. abpbio.com [abpbio.com]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Ferroptosis Inhibitor Liproxstatin-1 Attenuates Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferroptosis inhibitor, liproxstatin-1, protects the myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and rescuing GPX4 levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Detecting Lipid Radicals: Unveiling the Specificity of LipiRADICAL Green
For researchers, scientists, and drug development professionals investigating the intricate roles of lipid peroxidation in cellular signaling and disease, the accurate detection of lipid radicals is paramount. This guide provides a comprehensive comparison of LipiRADICAL Green with other commonly used fluorescent probes, offering insights into their respective mechanisms, specificity, and experimental applications. The data presented herein aims to facilitate the selection of the most appropriate tool for your research needs.
Lipid peroxidation, a complex process involving the oxidative degradation of lipids, is initiated by the formation of highly reactive lipid radicals. These transient species play a crucial role in various physiological and pathological processes, including the regulation of cell death pathways such as ferroptosis. Consequently, the ability to specifically detect and quantify lipid radicals is essential for advancing our understanding of these phenomena and for the development of novel therapeutic interventions.
Mechanism of Action: A Tale of Two Chemistries
The fluorescent probes available for monitoring lipid peroxidation operate through distinct chemical mechanisms, which directly impacts their specificity and utility.
This compound employs a unique radical-radical coupling mechanism. The probe itself is a nitroxide radical conjugated to a quenched NBD (Nitrobenzoxadiazole) fluorophore. In the presence of lipid radicals (L• or LOO•), the nitroxide moiety of this compound directly traps the lipid radical, forming a stable covalent bond. This reaction disrupts the quenching effect, leading to a significant, "turn-on" green fluorescence signal.[1][2] This mechanism confers high specificity for the primary initiators of lipid peroxidation.
In contrast, C11-BODIPY 581/591 is a ratiometric fluorescent probe. This molecule incorporates a polyunsaturated butadienyl moiety that is susceptible to oxidation. In its native, unoxidized state, the probe exhibits red fluorescence. Upon reaction with lipid peroxyl radicals, the butadienyl portion is oxidized, causing a shift in the fluorescence emission to the green spectrum. The ratio of green to red fluorescence intensity is then used to quantify the extent of lipid peroxidation.
Liperfluo is another fluorescent probe designed to detect lipid hydroperoxides (LOOH), which are downstream products of the initial lipid radical formation. Its mechanism relies on the oxidation of a non-fluorescent diphenylphosphine moiety to a fluorescent diphenylphosphine oxide, resulting in a green fluorescence signal.
Comparative Analysis of Performance
The choice of a fluorescent probe for studying lipid peroxidation should be guided by a clear understanding of their respective strengths and limitations. The following tables summarize the key performance characteristics of this compound, C11-BODIPY 581/591, and Liperfluo based on available experimental data.
Table 1: General Characteristics of Fluorescent Probes for Lipid Peroxidation
| Feature | This compound | C11-BODIPY 581/591 | Liperfluo |
| Target Analyte | Lipid Radicals (L•, LOO•) | Lipid Peroxyl Radicals | Lipid Hydroperoxides (LOOH) |
| Detection Principle | Radical-Radical Coupling | Ratiometric Fluorescence Shift | "Turn-on" Fluorescence |
| Excitation (nm) | ~470 | Oxidized: ~488, Reduced: ~581 | ~488 |
| Emission (nm) | 520-600 | Oxidized: ~510, Reduced: ~590 | 500-550 |
| Specificity | High for lipid radicals | Broadly reactive to peroxyl radicals | Specific for lipid hydroperoxides |
Table 2: Specificity of this compound against various Reactive Oxygen Species (ROS)
Experimental data demonstrates the high specificity of this compound for lipid radicals over other common reactive oxygen species. In one study, the fluorescence intensity of this compound was measured in the presence of various ROS generators. A significant increase in fluorescence was observed only in the presence of lipid radicals generated from polyunsaturated fatty acids (PUFAs) like linoleic acid (LA), α-linolenic acid (ALA), and arachidonic acid (AA) in the presence of an initiator (AAPH or MeO-AMVN) or the enzyme lipoxygenase (LOX).[1][2]
| Reactive Species | Reactivity with this compound |
| Lipid Radicals (from PUFAs + initiator) | High |
| Superoxide (O₂⁻) | Negligible |
| Hydrogen Peroxide (H₂O₂) | Negligible |
| Hydroxyl Radical (•OH) | Negligible |
| Hypochlorite (OCl⁻) | Negligible |
| Nitric Oxide (NO•) | Negligible |
| Peroxynitrite (ONOO⁻) | Negligible |
Data compiled from publicly available product information and research articles.
Table 3: Reactivity of this compound with Different Polyunsaturated Fatty Acids
The generation of a fluorescent signal with this compound is dependent on the presence of polyunsaturated fatty acids that can form lipid radicals.
| Polyunsaturated Fatty Acid | Radical Formation and Detection with this compound |
| Arachidonic Acid (AA) | Yes [1][2] |
| α-Linolenic Acid (ALA) | Yes [1] |
| Linoleic Acid (LA) | Yes [1] |
| Docosahexaenoic Acid (DHA) | Yes |
| Eicosapentaenoic Acid (EPA) | Yes |
The propensity for radical formation and subsequent detection can be influenced by the specific experimental conditions, such as the type of radical initiator used.
Lipid Peroxidation and Ferroptosis Signaling Pathway
Lipid peroxidation is a central event in ferroptosis, a form of iron-dependent regulated cell death. The following diagram illustrates the key steps in this pathway, highlighting the role of lipid radicals as initiating species.
Caption: A simplified diagram of the lipid peroxidation cascade leading to ferroptosis.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are representative protocols for the use of this compound and its alternatives in common cell-based assays.
Live-Cell Imaging of Lipid Radicals with this compound
Materials:
-
This compound (1 mM stock in DMSO)
-
Serum-free, phenol red-free cell culture medium
-
Cells of interest cultured on glass-bottom dishes
-
Inducer of lipid peroxidation (e.g., erastin, RSL3, or cumene hydroperoxide)
-
Confocal microscope with appropriate filter sets (Excitation: ~470 nm, Emission: 520-600 nm)
Procedure:
-
Seed cells on glass-bottom dishes and culture overnight to allow for adherence.
-
Wash the cells twice with warm serum-free, phenol red-free medium.
-
Prepare a 1 µM working solution of this compound in the serum-free medium.
-
Incubate the cells with the this compound working solution for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm serum-free medium to remove excess probe.
-
Add fresh serum-free medium containing the desired concentration of the lipid peroxidation inducer.
-
Immediately begin imaging the cells using a confocal microscope. Acquire images at regular intervals to monitor the time-dependent increase in green fluorescence.
Ratiometric Imaging of Lipid Peroxidation with C11-BODIPY 581/591
Materials:
-
C11-BODIPY 581/591 (10 mM stock in DMSO)
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes
-
Inducer of lipid peroxidation
-
Fluorescence microscope with filter sets for both red (e.g., TRITC or Texas Red) and green (e.g., FITC or GFP) fluorescence.
Procedure:
-
Culture cells on glass-bottom dishes to the desired confluency.
-
Prepare a 2-5 µM working solution of C11-BODIPY 581/591 in cell culture medium.
-
Incubate the cells with the C11-BODIPY working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS or cell culture medium.
-
Add fresh medium containing the lipid peroxidation inducer.
-
Image the cells using both the red and green fluorescence channels.
-
Quantify lipid peroxidation by calculating the ratio of the green fluorescence intensity to the red fluorescence intensity in regions of interest.
Flow Cytometry Analysis of Lipid Peroxidation
Materials:
-
Fluorescent probe of choice (this compound, C11-BODIPY 581/591, or Liperfluo)
-
Cells in suspension
-
Inducer of lipid peroxidation
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Treat cells in suspension with the desired lipid peroxidation inducer for the appropriate duration.
-
During the last 30-60 minutes of treatment, add the fluorescent probe to the cell suspension at the recommended concentration (e.g., 1-5 µM).
-
Incubate at 37°C, protected from light.
-
Wash the cells twice with PBS by centrifugation.
-
Resuspend the cells in PBS for flow cytometric analysis.
-
Analyze the fluorescence of the cell population. For this compound and Liperfluo, measure the increase in green fluorescence. For C11-BODIPY 581/591, measure the fluorescence in both the green and red channels and calculate the ratio.
Conclusion
The selection of a fluorescent probe for studying lipid peroxidation is a critical decision that can significantly impact the interpretation of experimental results. This compound offers a distinct advantage in its ability to specifically detect the initial lipid radical species that trigger the lipid peroxidation cascade. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a valuable tool for live-cell imaging and flow cytometry. While ratiometric probes like C11-BODIPY 581/591 are also powerful tools, their broader reactivity with peroxyl radicals should be considered in the context of the specific research question. By carefully considering the mechanisms and specificities of these probes, researchers can choose the most appropriate tool to unravel the complex roles of lipid peroxidation in health and disease.
References
A Comparative Guide to Lipid Peroxidation Assays: LipiRADICAL Green vs. MDA and 4-HNE
For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate measurement of lipid peroxidation is crucial. This guide provides a comprehensive comparison of a novel fluorescent probe, LipiRADICAL Green, with the two most established methods: the malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) assays. We present a synthesis of available performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Lipid peroxidation, the oxidative degradation of lipids, is a critical hallmark of cellular injury and is implicated in a wide range of pathologies. The choice of assay to measure this complex process can significantly impact experimental outcomes. While traditional methods focus on downstream, stable end-products, newer technologies allow for the direct detection of earlier, more transient species.
At a Glance: Performance Comparison
The following table summarizes the key performance characteristics of this compound, MDA (via TBARS assay), and 4-HNE (via ELISA) assays. It is important to note that a direct, head-to-head quantitative comparison of all three methods in a single study is not yet widely available in the literature. The data presented here is a compilation from various sources to provide a comparative overview.
| Feature | This compound | MDA Assay (TBARS) | 4-HNE Assay (ELISA) |
| Analyte | Lipid Radicals (L•, LOO•) | Malondialdehyde (MDA) and other thiobarbituric acid reactive substances | 4-Hydroxynonenal (4-HNE) protein adducts |
| Principle | Fluorescence recovery upon radical-radical coupling | Colorimetric/Fluorometric detection of MDA-TBA adduct | Competitive Enzyme-Linked Immunosorbent Assay |
| Stage of Detection | Early-stage (initiating radicals) | Late-stage (secondary end-product) | Late-stage (stable end-product) |
| Specificity | High for lipid radicals; negligible reactivity with other ROS (e.g., H₂O₂, •OH, •O₂⁻)[1] | Lower; TBA can react with other aldehydes and biomolecules, leading to potential overestimation[2][3] | High for 4-HNE adducts |
| Sensitivity | High (enables semi-quantitative analysis)[1] | Limit of Detection: ~0.36 µM to 1.1 µM[4][5] | Analytical Sensitivity: ~0.38 ng/mL[3][6] |
| Intra-Assay Precision (%CV) | Data not widely available | < 10-13%[4] | < 10% |
| Inter-Assay Precision (%CV) | Data not widely available | < 12-15%[4] | < 15% |
| Primary Applications | Live-cell imaging, in vitro lipid radical detection, LC/MS-MS analysis of lipid radicals[1] | General assessment of oxidative stress in various biological samples | Quantification of 4-HNE protein adducts in biological fluids and tissues |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the lipid peroxidation pathway and the general experimental workflows for each assay.
References
- 1. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. arp1.com [arp1.com]
- 4. zellx.de [zellx.de]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
OH-Pen: A Specific Inhibitor of Lipid Radicals for Accurate Assessment of Lipid Peroxidation
A head-to-head comparison of OH-Pen's ability to inhibit the LipiRADICAL Green signal against other common antioxidants, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of OH-Pen, a highly specific inhibitor of lipid radicals, and its mechanism of action in suppressing the fluorescent signal of this compound, a probe for direct detection of these reactive species. We present a comparative analysis of OH-Pen with other commonly used antioxidants, supported by experimental protocols and data to aid researchers in selecting the appropriate tools for their studies on lipid peroxidation.
The Mechanism of Inhibition: A Competitive Scavenging of Lipid Radicals
This compound is a fluorescent probe designed to specifically detect lipid radicals (L•) and lipid peroxyl radicals (LOO•), the primary initiators of the lipid peroxidation chain reaction. The probe's fluorescence is initially quenched by an intramolecular nitroxide radical. Upon reaction with a lipid radical, this quenching is eliminated, resulting in a strong green fluorescent signal.[1][2]
OH-Pen shares a similar molecular structure with this compound, featuring the same radical-trapping nitroxide moiety but with the fluorescent NBD group replaced by a hydroxyl group.[3] This structural similarity allows OH-Pen to act as a potent and specific scavenger of lipid radicals.[1][4] When present in a system containing both this compound and lipid radicals, OH-Pen competes with the fluorescent probe to react with these radicals. By neutralizing the lipid radicals, OH-Pen prevents them from reacting with this compound, thereby inhibiting the generation of the fluorescent signal.[1][5] This specific inhibitory action makes OH-Pen an invaluable tool for validating the lipid radical-specificity of the this compound signal in various experimental settings.
dot
Performance Comparison: OH-Pen vs. Other Antioxidants
A key advantage of OH-Pen is its specificity for lipid radicals over other reactive oxygen species (ROS).[4] While broad-spectrum antioxidants like Trolox (a water-soluble analog of Vitamin E) and Butylated Hydroxytoluene (BHT) can also inhibit lipid peroxidation, they do so by scavenging a wider range of free radicals, which may not be specific to the initial lipid radical formation. This lack of specificity can complicate the interpretation of results when investigating the precise role of lipid radicals in a biological process.
| Antioxidant | Primary Target | Mechanism of Action | Specificity |
| OH-Pen | Lipid Radicals (L•, LOO•) | Radical-radical coupling reaction to form a stable adduct.[3] | High specificity for lipid radicals. Does not react with other ROS.[4] |
| Trolox | Peroxyl Radicals (ROO•) | Hydrogen atom donation to neutralize free radicals.[6] | Broad-spectrum antioxidant, scavenges various free radicals. |
| BHT | Peroxyl Radicals (ROO•) | Hydrogen atom donation from its hydroxyl group to terminate radical chain reactions.[7][8] | Broad-spectrum antioxidant, scavenges various free radicals.[9] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to assess the inhibitory effect of OH-Pen on the this compound signal.
In Vitro Lipid Peroxidation Assay using LDL
This protocol describes an in vitro assay to measure the inhibition of lipid radical formation in Low-Density Lipoprotein (LDL) samples.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oxfordbiomed.com [oxfordbiomed.com]
- 4. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating a Novel Pro-oxidant with LipiRADICAL Green: A Comparative Guide
For researchers in drug development and the broader scientific community, the accurate assessment of pro-oxidant activity is crucial for understanding disease mechanisms and validating new therapeutic agents. This guide provides a comprehensive comparison of methodologies for validating a new pro-oxidant, with a focus on the use of LipiRADICAL Green, a fluorescent probe designed for the specific detection of lipid radicals. We present supporting experimental data and protocols to objectively compare its performance against established pro-oxidants and alternative detection methods.
Introduction to this compound
This compound is a fluorescent probe that selectively detects lipid radicals (L• and LOO•), which are the primary products of lipid peroxidation.[1][2] In its native state, the probe's fluorescence is quenched by an intramolecular nitroxide radical moiety.[1][2][3] Upon reacting with a lipid radical via a radical-radical coupling reaction, a stable covalent bond is formed, leading to a significant increase in green fluorescence.[1][2][3] This mechanism provides high specificity for lipid-derived radicals, unlike other probes that may react with a broader range of reactive oxygen species (ROS).[1][2][3]
Comparative Analysis of Pro-oxidants
To validate a new pro-oxidant, its effect on lipid peroxidation should be compared against well-characterized inducers. The choice of a positive control should be guided by the experimental system and the specific mechanism of lipid peroxidation being investigated.
| Pro-oxidant | Typical Concentration | Mechanism of Action | Experimental System | Reference |
| AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) | 50 mM | Thermally decomposes to generate peroxyl radicals, initiating lipid peroxidation. | Purified lipids (LDL), in vitro assays with fatty acids. | [1][3] |
| Hemin | 10 µM | An iron-containing porphyrin that can catalyze the decomposition of lipid hydroperoxides to form lipid radicals. | Purified lipids (LDL), in vitro assays with fatty acids. | [1] |
| Diethylnitrosamine (DEN) | 30 mM (in vitro), 100 mg/kg (in vivo) | A carcinogen known to induce lipid peroxidation in cellular and animal models. | Cell-based assays (e.g., Hepa1-6 cells), in vivo animal studies. | [1][2] |
| ML162 | Varies (e.g., used to induce ferroptosis) | Induces ferroptosis, a form of iron-dependent cell death characterized by extensive lipid peroxidation. | Cell-based assays (e.g., HL-60, HK-2 cells). | [3] |
| RSL3 | 10 µM | A ferroptosis-inducing agent that inhibits glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides. | Cell-based assays (positive control for lipid peroxidation). | [4] |
| Cumene Hydroperoxide | 200 µM | An organic hydroperoxide that can initiate lipid peroxidation. | Cell-based assays (e.g., HT-1080 cells). | [5] |
Experimental Protocols
Protocol 1: In Vitro Validation using Purified Lipids
This protocol is suitable for the initial characterization of a new pro-oxidant's ability to directly induce lipid peroxidation in a controlled, cell-free environment.
Materials:
-
Purified low-density lipoprotein (LDL) or a specific polyunsaturated fatty acid (e.g., arachidonic acid)
-
This compound (1 mM stock in DMSO)
-
Your new pro-oxidant
-
Positive control pro-oxidant (e.g., AAPH or hemin)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well black plate
-
Fluorescence plate reader (Excitation: ~470 nm, Emission: ~530 nm)
Procedure:
-
Prepare a working solution of your new pro-oxidant and the positive control at various concentrations.
-
In a 96-well plate, add purified LDL (e.g., 20 µg protein/mL) or arachidonic acid (e.g., 500 µM).
-
Add your new pro-oxidant or the positive control to the respective wells.
-
Add this compound to a final concentration of 10 µM.
-
Incubate the plate at 37°C and measure the green fluorescence at regular intervals (e.g., every 5 minutes for 60 minutes).
-
A time-dependent increase in fluorescence indicates the production of lipid radicals.
Protocol 2: Cell-Based Validation
This protocol assesses the pro-oxidant activity of a new compound in a cellular context, providing insights into its biological effects.
Materials:
-
Adherent or suspension cells (e.g., Hepa1-6, HT-1080)
-
Cell culture medium
-
This compound (1 mM stock in DMSO)
-
Your new pro-oxidant
-
Positive control pro-oxidant (e.g., DEN, RSL3, or cumene hydroperoxide)
-
Confocal microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with your new pro-oxidant or the positive control at various concentrations for a predetermined duration.
-
Incubate the cells with this compound (e.g., 1 µM for 20 minutes).
-
Wash the cells twice with PBS or culture medium to remove excess probe.
-
Image the cells using a confocal microscope (Excitation: ~458 nm, Emission: 490-674 nm) or analyze by flow cytometry.
-
An increase in intracellular green fluorescence indicates lipid peroxidation.
Comparison with Other Lipid Peroxidation Assays
While this compound offers high specificity for lipid radicals, other methods are also available for assessing lipid peroxidation.
| Assay Method | Principle | Advantages | Disadvantages |
| This compound | Direct detection of lipid radicals via a fluorescent probe.[1][2] | High specificity for lipid radicals, suitable for live-cell imaging and LC-MS/MS analysis.[1][2] | Relatively new probe, may require optimization for different experimental systems. |
| TBARS Assay | Measures thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a secondary product of lipid peroxidation.[6][7] | Well-established, simple, and inexpensive colorimetric assay.[6] | Lacks specificity as other aldehydes can react with TBA; can be influenced by sample handling and storage.[6][8] |
| BODIPY C11 Probes | A ratiometric fluorescent probe that shifts its emission from red to green upon oxidation by lipid peroxides.[5][9] | Ratiometric measurement provides a built-in control, suitable for live-cell imaging and flow cytometry.[5] | Reacts with lipid peroxides, which are downstream of the initial radical formation.[9] |
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of this compound, the lipid peroxidation pathway, and a typical experimental workflow.
Caption: Mechanism of this compound activation.
Caption: The lipid peroxidation chain reaction.
Caption: Experimental workflow for validation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. This compound | 1955505-54-0 | Benchchem [benchchem.com]
- 4. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Comparison of the TBARS assay and BODIPY C11 probes for assessing lipid peroxidation in red deer spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
Illuminating Lipid Peroxidation: A Comparative Guide to LipiRADICAL Green and Quantitative Lipidomics
For researchers, scientists, and drug development professionals investigating the intricate role of lipid peroxidation in cellular signaling and disease, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of LipiRADICAL Green, a fluorescent probe for detecting lipid radicals, with established quantitative lipidomics techniques. We delve into the experimental data, protocols, and the distinct advantages each approach offers in the quest to understand and modulate the effects of oxidative stress.
Executive Summary
This compound emerges as a powerful tool for the visualization and identification of lipid radicals, the primary products of lipid peroxidation. Its strength lies in its ability to covalently label these transient species, enabling their detection by fluorescence and subsequent structural elucidation by mass spectrometry. This makes it an invaluable probe for identifying the specific lipids that are susceptible to oxidation in a given biological context.
However, for researchers seeking precise quantification of the downstream products of lipid peroxidation, such as oxidized phospholipids and aldehydes, liquid chromatography-mass spectrometry (LC-MS)-based lipidomics remains the gold standard. While this compound offers "semi-quantification" based on fluorescence intensity, a direct and rigorous correlation with the absolute concentrations of specific oxidized lipid species has yet to be established in peer-reviewed literature.
This guide will explore the synergistic potential of these techniques, positioning this compound as a discovery tool for identifying targets of lipid peroxidation and quantitative lipidomics as the method for validating and measuring the extent of this damage.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of this compound in comparison to other common methods for assessing lipid peroxidation.
| Feature | This compound | BODIPY C11 | LC-MS/MS Lipidomics |
| Analyte Detected | Lipid Radicals (L•, LOO•) | General Lipid Peroxidation | Specific Oxidized Lipid Species (e.g., oxidized phospholipids, aldehydes) |
| Quantification | Semi-quantitative (fluorescence intensity)[1] | Prone to overestimation, not truly quantitative[2] | Absolute or relative quantification with internal standards |
| Specificity | High for lipid radicals; does not react with other ROS[1] | Sensitive to a variety of free radicals | High, based on mass-to-charge ratio and fragmentation patterns |
| Application | Live cell imaging, flow cytometry, identification of radical adducts by LC-MS[1][3] | Live cell imaging, flow cytometry | Quantification of known and unknown oxidized lipids in complex samples |
| Key Advantage | Direct detection and identification of initial lipid peroxidation events | Ratiometric fluorescence change upon oxidation | High accuracy, precision, and broad coverage of lipid species |
| Limitations | Lack of published direct correlation between fluorescence and absolute lipid concentrations | Can inhibit lipid peroxidation itself and its fluorescence may not accurately reflect the extent of lipid damage[2] | Requires sample destruction, complex data analysis |
Experimental Protocols
Protocol 1: Detection of Lipid Radicals in Live Cells using this compound
This protocol is adapted from manufacturer guidelines and common laboratory practices.[1]
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and culture to the desired confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Cell Staining:
-
Dilute the this compound stock solution to a final concentration of 1 µM in pre-warmed culture medium.
-
Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator.
-
-
Induction of Lipid Peroxidation (Optional):
-
To induce lipid peroxidation, treat the cells with an appropriate stimulus (e.g., erastin, RSL3, or other ferroptosis inducers) either during or after the staining period.
-
-
Imaging:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope or confocal microscope with excitation around 470 nm and emission detection between 500-550 nm.
-
Protocol 2: Identification of this compound-Lipid Adducts by LC-MS/MS
This protocol outlines a general workflow for the identification of lipid radical targets.[1]
-
Sample Preparation:
-
Treat cells or tissues with an inducer of lipid peroxidation.
-
Incubate the sample with this compound (typically 5 µM for in vitro assays) for 15-30 minutes.
-
-
Lipid Extraction:
-
Harvest the cells or homogenize the tissue.
-
Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform).
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a column and gradient suitable for separating lipid species (e.g., C18 reverse-phase).
-
Monitor the elution of fluorescently labeled lipids using a fluorescence detector (Excitation: ~470 nm, Emission: ~530 nm).
-
Concurrently, acquire mass spectra to identify the masses of the this compound-lipid adducts.
-
Perform MS/MS fragmentation on the parent ions of interest to obtain structural information about the adducted lipid.
-
Protocol 3: Quantitative Analysis of Oxidized Phospholipids by LC-MS/MS
This is a generalized protocol for a targeted quantitative lipidomics experiment.
-
Sample Preparation and Lipid Extraction:
-
Spike the biological sample (e.g., plasma, cell lysate) with a known amount of a suitable internal standard (e.g., a deuterated or odd-chain version of the analyte of interest).
-
Perform lipid extraction as described in Protocol 2.
-
-
LC-MS/MS Analysis:
-
Separate the lipid extract using an appropriate LC method (e.g., reverse-phase or HILIC chromatography).
-
Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the precursor and characteristic product ions of the target oxidized phospholipids and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of the analyte in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of the analyte.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a valuable addition to the toolbox for studying lipid peroxidation, offering a unique capability to directly detect and identify the initial lipid radical species. Its primary strength lies in its application as a discovery tool, pinpointing the specific lipids that are targets of oxidative stress for further investigation. For researchers requiring precise measurement of the extent of lipid peroxidation, quantitative LC-MS/MS-based lipidomics remains the definitive method. The most powerful approach often lies in the synergy of these techniques: using this compound to identify what is being oxidized and quantitative lipidomics to determine how much. This integrated strategy provides a more complete picture of the role of lipid peroxidation in health and disease, paving the way for the development of novel therapeutic interventions.
References
A Researcher's Guide to Lipid Peroxidation Detection: An Independent Validation and Comparison of LipiRADICAL Green
In the intricate landscape of cellular signaling and pathology, the detection of lipid peroxidation is paramount for researchers investigating oxidative stress, ferroptosis, and related disease mechanisms. This guide provides an objective comparison of LipiRADICAL Green, a fluorescent probe for direct detection of lipid radicals, with other established methods. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate tool for their experimental needs.
Probing the Onset of Lipid Peroxidation: this compound
This compound, also known as NBD-Pen, is a fluorescent probe designed to specifically detect lipid radicals, the primary initiators of the lipid peroxidation cascade.[1][2] Unlike probes that detect downstream products of lipid peroxidation, this compound offers a unique window into the initial events of this critical cellular process.
Principle of Detection: The probe exists in a quenched (non-fluorescent) state. Upon direct reaction with a lipid radical, its fluorescence is "turned on," emitting a green signal.[1][2] This mechanism allows for the direct visualization and quantification of lipid radical formation in real-time.
Comparative Analysis of Lipid Peroxidation Detection Methods
While this compound presents a novel approach, several other methods are widely used to assess lipid peroxidation. This section compares this compound with three common alternatives: BODIPY™ 581/591 C11, Liperfluo, and the Thiobarbituric Acid Reactive Substances (TBARS) assay. It is important to note that direct, head-to-head comparative studies with quantitative data across all these probes in a single independent study are limited. The following comparison is based on their distinct mechanisms and data from various independent validation studies.
| Feature | This compound (NBD-Pen) | BODIPY™ 581/591 C11 | Liperfluo | TBARS Assay |
| Target Analyte | Lipid Radicals (L•, LO•, LOO•) | Lipid Peroxides | Lipid Hydroperoxides (LOOH) | Malondialdehyde (MDA) and other TBA-reactive substances |
| Principle of Detection | "Turn-on" fluorescence upon reaction with lipid radicals.[1][2] | Ratiometric fluorescence shift from red to green upon oxidation. | "Turn-on" fluorescence upon reaction with lipid hydroperoxides. | Colorimetric or fluorometric detection of MDA-TBA adduct. |
| Specificity | High selectivity for lipid radicals over other ROS (H₂O₂, O₂⁻•, •OH).[2][3] | Broadly reacts with peroxyl radicals. | Specific for lipid hydroperoxides. | Lacks specificity; reacts with various aldehydes and other molecules. |
| Application | Live cell imaging, flow cytometry, in vivo studies.[1][4] | Live cell imaging, flow cytometry. | Live cell imaging, flow cytometry. | Assays on cell lysates, tissue homogenates, and biological fluids. |
| Temporal Resolution | Detects the initial step of lipid peroxidation.[1] | Detects later stages of lipid peroxidation. | Detects accumulated lipid hydroperoxides. | Measures end-products of lipid peroxidation. |
| Quantitative | Semi-quantitative in imaging and flow cytometry. | Ratiometric nature allows for more quantitative analysis. | Semi-quantitative. | Quantitative, but prone to artifacts and interferences. |
Experimental Protocols at a Glance
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key experimental techniques discussed.
This compound (NBD-Pen) Staining for Live Cell Imaging
Protocol adapted from Yamada et al., 2016.[1]
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C.
-
Induction of Lipid Peroxidation (Optional): If studying induced lipid peroxidation, add the inducing agent (e.g., RSL3, erastin) to the cells during or after the probe incubation.
-
Image Acquisition: Wash the cells with PBS to remove excess probe. Add fresh imaging medium (e.g., phenol red-free medium) and immediately proceed with fluorescence microscopy. Use a standard FITC/GFP filter set (Excitation: ~470 nm, Emission: ~530 nm).[5]
BODIPY™ 581/591 C11 Staining for Flow Cytometry
-
Cell Preparation: Harvest cells and adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in a suitable buffer (e.g., PBS with 1% fetal bovine serum).
-
Probe Loading: Add BODIPY™ 581/591 C11 to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Induction of Lipid Peroxidation (Optional): Treat cells with an inducing agent before or after probe loading, depending on the experimental design.
-
Flow Cytometry Analysis: Wash the cells twice with PBS. Resuspend the cells in fresh buffer and analyze by flow cytometry. The unoxidized probe fluoresces red (e.g., PE-Texas Red channel), while the oxidized form fluoresces green (e.g., FITC channel). The ratio of green to red fluorescence indicates the extent of lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.
-
Reaction Mixture: In a microcentrifuge tube, mix the sample with a solution of thiobarbituric acid (TBA) in an acidic buffer (e.g., trichloroacetic acid or phosphoric acid).
-
Incubation: Heat the mixture at 90-100°C for 30-60 minutes. This step promotes the reaction between MDA and TBA and releases MDA from its bound forms.
-
Detection: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm or fluorescence at Ex/Em of 530/550 nm.
-
Quantification: Generate a standard curve using a malondialdehyde (MDA) standard to quantify the concentration of TBARS in the samples.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Conclusion and Future Directions
The selection of an appropriate method for detecting lipid peroxidation is contingent on the specific research question. This compound (NBD-Pen) offers a highly specific tool for investigating the initial radical-driven events of lipid peroxidation, particularly in live-cell and in vivo settings.[1][4] Its "turn-on" mechanism provides a clear signal against a low background.
BODIPY™ 581/591 C11 remains a robust and widely used probe for the ratiometric detection of lipid peroxidation, offering a more quantitative measure of accumulated lipid peroxides. Liperfluo provides a specific alternative for detecting lipid hydroperoxides. The TBARS assay, while historically significant and easy to perform, suffers from a lack of specificity and should be interpreted with caution, preferably in conjunction with more specific methods.
Future independent validation studies that directly compare these probes under various experimental conditions will be invaluable to the research community. Such studies would provide a clearer understanding of the relative sensitivity, specificity, and quantitative capabilities of each method, further empowering researchers to unravel the complex roles of lipid peroxidation in health and disease.
References
- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
Safety Operating Guide
Navigating the Disposal of LipiRADICAL Green: A Guide for Laboratory Professionals
Immediate Safety and Operational Plan
Due to the nature of this fluorescent dye and the absence of explicit disposal instructions from the manufacturer, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Your EHS office can provide specific guidance based on local regulations and the chemical properties of the reagent.
Key Safety Principles for Handling LipiRADICAL Green Waste:
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be segregated from other laboratory waste streams.
-
Proper Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Container Management: Use designated, leak-proof containers for liquid and solid waste. Do not mix different types of chemical waste in the same container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound and its associated waste.
Step-by-Step Disposal Protocol
In the absence of a manufacturer-specific protocol, the following step-by-step guide, based on general laboratory chemical waste procedures, should be followed:
-
Consult Institutional EHS: Before beginning any experiment, contact your institution's EHS department to understand their specific requirements for the disposal of fluorescent dyes and novel chemical reagents.
-
Prepare Designated Waste Containers:
-
Liquid Waste: Use a dedicated, properly labeled, and sealed container for all liquid waste containing this compound. The container should be made of a material compatible with the solvent used to dissolve the reagent (e.g., DMSO).
-
Solid Waste: Use a separate, clearly labeled container for all solid waste, such as contaminated gloves, pipette tips, and paper towels.
-
-
Collect Waste at the Source: During your experiment, collect all waste directly into the appropriate designated containers to prevent cross-contamination.
-
Storage of Waste: Store the hazardous waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Arrange for Waste Pickup: Once the containers are full, or in accordance with your institution's guidelines, arrange for the collection of the hazardous waste by the EHS department or an approved waste management vendor.
Quantitative Data Summary
While no specific quantitative data for the disposal of this compound was found, the following table summarizes general safety and handling information derived from a generic material safety data sheet (MSDS).
| Parameter | Information | Citation |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| First Aid - Skin Contact | Immediately wash skin with copious amounts of soap and water and rinse thoroughly. Remove contaminated clothing. | [1] |
| First Aid - Eye Contact | Flush with copious amounts of water for several minutes. | [1] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. | [1] |
| Personal Protection | Use appropriate personal protective work clothing, safety glasses, and chemical-resistant gloves. | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
References
Personal protective equipment for handling LipiRADICAL Green
For researchers, scientists, and drug development professionals utilizing LipiRADICAL Green, a fluorescent probe for the detection of lipid radicals, adherence to strict safety protocols is paramount to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form or when preparing stock solutions, appropriate personal protective equipment must be worn. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be inspected before use. |
| Body Protection | Laboratory Coat | Standard lab coat to protect skin and clothing. |
It is crucial to wash hands thoroughly after handling the reagent, even when gloves have been used.[1]
Operational Handling and Storage
Preparation of Stock Solution: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to a recommended stock solution concentration of 1 mM.[2]
Storage:
-
Stock Solution: After reconstitution in DMSO, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. It is important to protect the solution from light.[2]
The following workflow outlines the general steps for preparing and using this compound in a laboratory setting.
Experimental Protocols Overview
This compound is utilized for the detection and analysis of lipid radicals in various experimental settings.
| Application | General Methodology |
| Cell-based Detection of Lipid Radicals | Cells are treated with this compound (e.g., 1 µM for 20 minutes), and lipid peroxidation is induced. The resulting fluorescence is then observed using confocal microscopy.[2][4] |
| In Vitro Detection from LDL | Purified low-density lipoprotein (LDL) is mixed with pro-oxidants and this compound (e.g., 10 µM). The increase in green fluorescence is measured over time to indicate the production of lipid radicals.[2][5] |
| Structural Analysis of Lipid Radicals | Lipids are incubated with pro-oxidants, followed by the addition of this compound. The lipid components are then extracted and analyzed by techniques such as LC-FL/MS-MS to identify and quantify the lipid radicals.[2][4] |
Disposal Plan
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Liquid Waste: All solutions containing this compound, including the initial rinses of containers, should be collected in a designated, labeled hazardous waste container.[6] Do not dispose of these solutions down the drain.[7]
-
Solid Waste: Contaminated materials such as pipette tips, tubes, and gloves should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[6][8] Ensure that all waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area.[6][8]
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
References
- 1. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound, Lipid Radical Detection Reagent - 2BScientific [2bscientific.com]
- 4. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
